4-Ethylphenol-d5
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i3D,4D,5D,6D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOZKJGKXYMEW-VZNXVBLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC)[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is 4-Ethylphenol-d5 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylphenol-d5, a deuterated analog of 4-ethylphenol. This document details its chemical properties, applications, and relevant experimental protocols, with a focus on its use as an internal standard in analytical chemistry.
Core Chemical Properties and Identification
This compound is a stable isotope-labeled version of 4-ethylphenol, where five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.[1]
Table 1: Chemical Identification of this compound and its Non-Deuterated Analog
| Identifier | This compound | 4-Ethylphenol |
| CAS Number | 134334-12-6[2] | 123-07-9 |
| Molecular Formula | C₈H₅D₅O[2] | C₈H₁₀O |
| Molecular Weight | 127.2 g/mol [2] | 122.17 g/mol |
| Canonical SMILES | CCC1=CC=C(C=C1)O | CCC1=CC=C(C=C1)O |
| InChI Key | HXDOZKJGKXYMEW-UHFFFAOYSA-N | HXDOZKJGKXYMEW-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physicochemical Data of 4-Ethylphenol
| Property | Value |
| Appearance | White to cream or pink crystals or crystalline solid |
| Melting Point | 36-47 °C |
| Boiling Point | 218-219 °C |
| Flash Point | 100.56 °C (closed cup)[3] |
| Vapor Pressure | 0.083 mmHg @ 25 °C (estimated)[3] |
| Solubility | Slightly soluble in water. Soluble in alcohol, ether, and benzene. |
| Vapor Density | 4.2 (Air = 1)[3] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] Its use allows for the accurate quantification of 4-ethylphenol in complex matrices by correcting for variations during sample preparation and analysis.
4-Ethylphenol, the non-deuterated analog, is a compound of interest in various fields:
-
Food and Beverage Science: It is a key flavor compound in wine and other fermented beverages, often associated with the spoilage yeast Brettanomyces. At low concentrations, it can contribute desirable complexity, but at higher levels, it imparts "off-flavors" described as "barnyard" or "medicinal".
-
Environmental Science: 4-Ethylphenol is an environmental contaminant that can be found in industrial effluents.
-
Biomedical Research: As a gut microbial metabolite, 4-ethylphenol is studied for its potential physiological effects.
Experimental Protocols
Quantification of 4-Ethylphenol in Wine using GC-MS with this compound as an Internal Standard
This section outlines a representative protocol for the determination of 4-ethylphenol in a wine matrix.
1. Materials and Reagents:
-
4-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Wine sample
2. Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-ethylphenol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 4-ethylphenol primary stock solution with a model wine solution (e.g., 12% ethanol in water) to create a series of calibration standards.
-
Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the this compound primary stock solution with methanol.
3. Sample Preparation (Solid Phase Extraction):
-
To 10 mL of wine sample, add a known amount of the this compound internal standard spiking solution.
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Load the spiked wine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with dichloromethane.
-
Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Ethylphenol: m/z 122 (quantifier), 107, 77 (qualifiers)
-
This compound: m/z 127 (quantifier), 112 (qualifier)
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 4-ethylphenol to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of 4-ethylphenol in the wine sample by using the peak area ratio from the sample and the calibration curve.
Caption: Workflow for the quantification of 4-ethylphenol in wine.
Biological Context and Signaling Pathways of 4-Ethylphenol
While this compound is primarily an analytical tool, the biological activities of its non-deuterated counterpart are of significant interest to researchers. 4-Ethylphenol is a product of microbial metabolism in the gut and can also be absorbed from dietary sources.
In wine, 4-ethylphenol is produced by Brettanomyces yeast from p-coumaric acid in a two-step enzymatic process.
Caption: Biosynthesis of 4-ethylphenol by Brettanomyces.
Safety and Handling
The safety precautions for this compound are expected to be similar to those for 4-ethylphenol. It is a combustible solid and should be handled in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, is recommended. It is classified as causing serious eye damage.
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 4-Ethylphenol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-ethylphenol-d5, a deuterated internal standard crucial for mass spectrometry-based quantification of 4-ethylphenol. Due to the limited availability of a directly published synthesis protocol, this document outlines a chemically robust, two-step approach derived from established organic chemistry principles. This guide includes detailed experimental methodologies, expected quantitative data, and essential visualizations to assist researchers in the preparation and characterization of this important analytical tool.
Introduction
4-Ethylphenol is a phenolic compound of significant interest in various fields, including food science, environmental analysis, and metabolomics. Accurate quantification of 4-ethylphenol in complex matrices is essential, and stable isotope-labeled internal standards such as this compound are indispensable for achieving high precision and accuracy in mass spectrometric analyses.[1] These standards correct for matrix effects and variations during sample preparation and analysis. This guide details a proposed synthesis for this compound, focusing on the deuteration of the ethyl side chain, and describes the analytical methods for verifying its isotopic purity.
Proposed Synthesis Pathway
A logical and efficient route for the synthesis of this compound begins with the Friedel-Crafts acylation of phenol with acetyl-d3 chloride, followed by the reduction of the resulting deuterated acetophenone intermediate. This strategy introduces the deuterium atoms at key positions in a controlled manner.
Step 1: Friedel-Crafts Acylation of Phenol with Acetyl-d3 Chloride
The first step involves the electrophilic aromatic substitution of phenol with acetyl-d3 chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 4-hydroxyacetophenone-d3.[2] The acylation is directed primarily to the para position due to the ortho, para-directing effect of the hydroxyl group and steric hindrance at the ortho positions.[3]
Step 2: Clemmensen Reduction of 4-Hydroxyacetophenone-d3
The carbonyl group of 4-hydroxyacetophenone-d3 is then reduced to a methylene group to yield this compound. The Clemmensen reduction, which utilizes amalgamated zinc (Zn(Hg)) in the presence of deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O), is a suitable method for this transformation.[1][4][5] This step introduces two additional deuterium atoms to the alpha-carbon of the ethyl group.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Protocol 1: Synthesis of 4-Hydroxyacetophenone-d3
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM) under an argon atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of phenol (1.0 equivalent) in dry DCM to the flask. Slowly add acetyl-d3 chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 6M hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-hydroxyacetophenone-d3.
Protocol 2: Synthesis of this compound via Clemmensen Reduction
-
Preparation of Amalgamated Zinc: Prepare amalgamated zinc by stirring zinc dust (10 equivalents) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the freshly prepared zinc amalgam, deuterium oxide (D₂O), and concentrated deuterated hydrochloric acid (DCl, 37% in D₂O).
-
Reduction: Add 4-hydroxyacetophenone-d3 (1.0 equivalent) to the flask. Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Work-up: After cooling to room temperature, decant the reaction mixture from the remaining zinc amalgam.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Actual results may vary depending on experimental conditions.
| Parameter | 4-Hydroxyacetophenone-d3 | This compound |
| Molecular Formula | C₈H₅D₃O₂ | C₈H₅D₅O |
| Molecular Weight | 139.17 | 127.22 |
| Theoretical Yield | Based on starting phenol | Based on 4-hydroxyacetophenone-d3 |
| Expected Yield | 70-85% | 60-75% |
| Appearance | Off-white to pale yellow solid | Colorless to pale yellow oil |
| Isotopic Purity (d5) | N/A | >98% |
| d-Distribution | d3 >98% | d5 >95%, d4 <3%, d3 <1% |
Isotopic Purity Determination
The determination of isotopic purity is critical for a stable isotope-labeled internal standard. The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is the most direct method for determining the isotopic distribution of the synthesized this compound.
-
Technique: Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is typically employed.
-
Analysis: The mass spectrum of the deuterated compound is compared to that of an unlabeled 4-ethylphenol standard. The relative intensities of the molecular ion peaks corresponding to the different deuterated species (d0 to d5) are used to calculate the isotopic distribution and the overall isotopic enrichment.[6][7] A general method for calculating isotopic enrichment involves comparing the measured isotope distributions with theoretically calculated distributions for different enrichment levels using linear regression.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural confirmation and an estimation of deuterium incorporation.
-
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the ethyl group protons should be significantly diminished or absent, confirming successful deuteration. The integration of the remaining proton signals on the aromatic ring can be compared to an internal standard to quantify the extent of deuteration.
-
²H NMR: Deuterium NMR will show signals corresponding to the positions where deuterium has been incorporated, providing direct evidence of labeling.
-
¹³C NMR: The carbon signals of the deuterated ethyl group will show characteristic splitting patterns (due to C-D coupling) and an upfield shift compared to the unlabeled compound.
Visualization of Workflows
Synthesis Workflow
Caption: Proposed synthesis of this compound from phenol.
Analytical Workflow
Caption: Workflow for isotopic purity determination of this compound.
References
- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 4-Ethylphenol-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of deuterated 4-ethylphenol, specifically 4-Ethylphenol-d5 and its related isotopic isomers. This document is intended to serve as a valuable resource for researchers in analytical chemistry, metabolomics, food and beverage science, and drug development who require a stable isotope-labeled internal standard for the accurate quantification of 4-ethylphenol.
Introduction to 4-Ethylphenol and its Deuterated Analogues
4-Ethylphenol is a phenolic compound of significant interest across various scientific disciplines. In the wine and beer industry, it is a key aroma compound, often associated with the spoilage yeast Brettanomyces. At concentrations above its sensory threshold (typically around 140 µg/L), it can impart undesirable "barnyard," "medicinal," or "leathery" aromas to the final product.[1] Conversely, in some Belgian beer styles, a certain level of 4-ethylphenol is considered a desirable characteristic.
From a biomedical perspective, 4-ethylphenol is a metabolite produced by the gut microbiota from dietary polyphenols and the aromatic amino acid tyrosine.[2][3] It undergoes sulfation in the liver to form 4-ethylphenyl sulfate (4-EPS).[3][4] Emerging research has linked elevated levels of 4-EPS to certain health conditions, highlighting the importance of accurately measuring its precursor, 4-ethylphenol, in biological samples.[4][5][6]
Given the need for precise quantification of 4-ethylphenol in complex matrices such as wine, biological fluids, and environmental samples, the use of a stable isotope-labeled internal standard is essential. Deuterated 4-ethylphenol, most commonly this compound, serves this purpose by mimicking the chemical and physical properties of the unlabeled analyte, thereby correcting for variations during sample preparation and instrumental analysis.[7][8]
Commercial Suppliers and Product Specifications
A variety of deuterated 4-ethylphenol analogues are commercially available for research purposes. The most common forms include deuteration on the ethyl group (d5) or on the aromatic ring (d4). The choice of deuterated standard may depend on the specific analytical method and the potential for hydrogen-deuterium exchange. Below is a summary of commercially available deuterated 4-ethylphenol products from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Sizes |
| MedchemExpress | This compound | 340256-40-8 | C₈H₅D₅O | Not specified | >98% | 1 mg, 10 mg, 50 mg, 100 mg |
| CDN Isotopes | This compound | 134334-12-6 | C₈H₅D₅O | Not specified | Not specified | Inquire |
| CDN Isotopes | 4-Ethylphenol-2,3,5,6-d4 | Not specified | C₈H₆D₄O | Not specified | Not specified | Inquire |
| Santa Cruz Biotechnology | 4-Ethylphenol-d4 | Not specified | C₈H₆D₄O | Not specified | Not specified | Inquire |
| Toronto Research Chemicals (TRC) | 4-Ethylphenol-d4 | Not specified | C₈H₆D₄O | Not specified | Not specified | Inquire |
| ChemicalBook | 4-ETHYLPHENOL-2,3,5,6-D4,OD 98% | 340256-40-8 | C₈H₅D₅O | Not specified | 98% | Inquire |
Note: Product specifications, including isotopic and chemical purity, may vary by lot. Researchers should always refer to the supplier's certificate of analysis for the most accurate information.
Experimental Protocols: Quantification of 4-Ethylphenol using Deuterated Internal Standard
The following protocol is a representative methodology for the quantitative analysis of 4-ethylphenol in red wine using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, based on the principles outlined by Pollnitz et al. (2000).[7][8] This method can be adapted for other matrices with appropriate modifications to the sample preparation procedure.
1. Materials and Reagents
-
Internal Standard: 4-Ethylphenol-d4 (2,3,5,6-[2H4]-4-Ethylphenol) or this compound.
-
Solvents: Dichloromethane (DCM), Pentane (HPLC grade).
-
Reagents: Sodium chloride (analytical grade).
-
Wine Sample.
-
GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent).
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of the deuterated 4-ethylphenol standard and dissolve it in a known volume of methanol or ethanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a model wine (a wine known to be free of 4-ethylphenol) with known concentrations of unlabeled 4-ethylphenol and a constant concentration of the deuterated internal standard.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To a 10 mL aliquot of the wine sample, add a known amount of the deuterated internal standard (e.g., to a final concentration of 50 µg/L).
-
Add approximately 2 g of sodium chloride to the sample to increase the ionic strength and improve extraction efficiency.
-
Add 2 mL of a pentane:dichloromethane (2:1 v/v) mixture and vortex vigorously for 2 minutes.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Transfer the concentrated extract to a GC vial for analysis.
4. GC-MS Analysis
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimize for the separation of 4-ethylphenol and the internal standard (e.g., initial temperature of 50°C, ramp to 250°C).
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for both unlabeled 4-ethylphenol (e.g., m/z 122, 107, 77) and the deuterated internal standard (e.g., m/z 126, 111, 81 for d4; m/z 127, 112, 79 for d5). The exact ions will depend on the fragmentation pattern and the specific deuterated standard used.
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of 4-ethylphenol in the wine samples by interpolating their peak area ratios on the calibration curve.
Signaling and Metabolic Pathways
The biological relevance of 4-ethylphenol is intrinsically linked to its metabolic pathways. Understanding these pathways is crucial for researchers studying its impact on human health and its formation in various biological systems.
Microbial Biosynthesis of 4-Ethylphenol
In wine and other fermented beverages, 4-ethylphenol is primarily produced by the yeast Brettanomyces from p-coumaric acid, a hydroxycinnamic acid naturally present in grape must.[1] The pathway involves two key enzymatic steps.
References
- 1. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies | PLOS One [journals.plos.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterium-Labeled 4-Ethylphenol for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, environmental monitoring, and food science, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), has emerged as a powerful tool for the sensitive and selective quantification of a wide array of analytes in complex matrices. However, the inherent variability of the analytical process, including matrix effects, ionization suppression or enhancement, and inconsistencies in sample preparation, can compromise the reliability of quantitative data. The use of internal standards is a cornerstone of mitigating these variabilities, and among these, deuterated standards have established themselves as the gold standard.
This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols for utilizing deuterium-labeled 4-ethylphenol in mass spectrometry. 4-Ethylphenol is a phenolic compound of significant interest due to its role as a microbial spoilage indicator in beverages like wine and cider, as well as its presence as a metabolite in biological systems.[1] Accurate quantification of 4-ethylphenol is crucial for quality control in the food and beverage industry and for understanding its pharmacokinetics and toxicological relevance in biomedical research.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational principle behind the use of deuterium-labeled 4-ethylphenol is isotope dilution mass spectrometry (ID-MS). This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. Deuterated 4-ethylphenol (e.g., 4-ethylphenol-d4, -d5, -d9, or -d10) is an ideal internal standard because it is chemically and physically almost identical to the endogenous, non-labeled 4-ethylphenol (the analyte).[2][3][4] The key difference is its increased mass due to the replacement of hydrogen atoms with deuterium.
Because the deuterated standard and the native analyte exhibit nearly identical behavior during sample extraction, cleanup, derivatization, and chromatographic separation, any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are easily distinguished by their different mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, an accurate and precise quantification of the analyte can be achieved, effectively compensating for variations in the analytical process.
Synthesis of Deuterium-Labeled 4-Ethylphenol
The preparation of deuterium-labeled 4-ethylphenol can be achieved through various synthetic routes. A common method involves the acid-catalyzed hydrogen-deuterium (H/D) exchange on the aromatic ring of 4-ethylphenol.
A general procedure involves heating 4-ethylphenol in the presence of a deuterium source, such as deuterium oxide (D₂O), and an acid catalyst. For instance, a polymer-supported acid catalyst like Amberlyst-15 can be used. The reaction mixture is heated in a sealed vessel to facilitate the exchange of protons on the aromatic ring with deuterons from the D₂O.[5] The degree of deuteration can be controlled by the reaction time, temperature, and the isotopic purity of the deuterium source. Another approach involves the reduction of a suitable precursor, such as 1-(4-hydroxyphenyl)ethanone, using a deuterated reducing agent.
Applications in Mass Spectrometry
Deuterium-labeled 4-ethylphenol is predominantly used as an internal standard for the quantification of 4-ethylphenol in a variety of matrices.
-
Food and Beverage Analysis: A primary application is in the wine industry to monitor for the presence of Brettanomyces yeast, which produces 4-ethylphenol and can impart undesirable "off-flavors."[6] Accurate quantification is essential for quality control.
-
Biological Monitoring: 4-Ethylphenol is a metabolite that can be found in urine and plasma. Its quantification is important in studies of gut microbiome metabolism, exposure to environmental phenols, and in pharmacokinetic studies of compounds that are metabolized to 4-ethylphenol.[1]
-
Environmental Analysis: 4-Ethylphenol can be present in environmental samples as a pollutant. Isotope dilution mass spectrometry provides a robust method for its trace-level quantification in complex matrices like water and soil.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters for the analysis of 4-ethylphenol using deuterium-labeled internal standards with GC-MS and LC-MS/MS.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | Wine Matrix | Biological Matrix (Urine) | Environmental Matrix (Water) |
| Internal Standard | 4-Ethylphenol-d4 | 4-Ethylphenol-d5 / Deuterated o-cresol | 4-Ethylphenol-d4 |
| Sample Preparation | LLE / SPME | LLE / SPE, Enzymatic hydrolysis | LLE / SPE |
| Derivatization | Optional (e.g., with BSTFA) | Required (e.g., with BSTFA) | Optional (e.g., with BSTFA) |
| Linearity Range | 5 - 5000 µg/L | 20 - 12000 µg/L | 1 - 100 µg/L |
| LOD | ~2 µg/L | ~10 µg/L | ~0.5 µg/L |
| LOQ | ~5 µg/L | ~20 µg/L | ~1 µg/L |
| Recovery | 98 - 102% | 84 - 104% | 95 - 105% |
LLE: Liquid-Liquid Extraction; SPME: Solid-Phase Microextraction; SPE: Solid-Phase Extraction; BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Wine Matrix | Biological Matrix (Urine) |
| Internal Standard | 4-Ethylphenol-d4 | This compound |
| Sample Preparation | Dilution and direct injection | SPE, Enzymatic hydrolysis |
| Derivatization | Not required | Not required |
| Linearity Range | 10 - 5000 µg/L | 0.1 - 100 ng/mL |
| LOD | 10 µg/L | ≤ 0.1 ng/mL |
| LOQ | 50 µg/L | ≤ 0.1 ng/mL |
| Recovery | >95% | 80 - 120% |
| MRM Transition (4-EP) | m/z 121 → 106 | m/z 121 → 106 |
| MRM Transition (4-EP-d4) | m/z 125 → 110 (example) | m/z 126 → 111 (example for d5) |
SPE: Solid-Phase Extraction; MRM: Multiple Reaction Monitoring.[7][8]
Experimental Protocols
General Sample Preparation Workflow for Biological Samples (Urine)
Caption: General workflow for preparing biological samples for 4-ethylphenol analysis.
Detailed Protocol for LC-MS/MS Analysis of 4-Ethylphenol in Urine:
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known amount of deuterium-labeled 4-ethylphenol internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia and 200 µL of ammonium acetate buffer (pH 5.0) to the sample. Incubate at 37°C for at least 2 hours to deconjugate glucuronidated and sulfated metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 3 mL of ethyl acetate or methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM). Monitor the appropriate precursor and product ion transitions for both native and deuterated 4-ethylphenol.[8]
-
General GC-MS Analysis Workflow
Caption: A typical workflow for the analysis of 4-ethylphenol using GC-MS.
Detailed Protocol for GC-MS Analysis of 4-Ethylphenol in Wine:
-
Sample Preparation and Spiking: To 10 mL of wine in a vial, add a known amount of deuterated 4-ethylphenol internal standard. Add approximately 2 g of NaCl to facilitate extraction.
-
Solid-Phase Microextraction (SPME):
-
Place the vial in a heating block at a controlled temperature (e.g., 40°C).
-
Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample for a defined period (e.g., 20 minutes) with agitation.
-
-
GC-MS Analysis:
-
Injection: Desorb the extracted analytes from the SPME fiber in the hot GC inlet.
-
GC Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold, then ramp up to a higher temperature (e.g., 250°C) to elute the analytes.
-
Mass Spectrometry: Use electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 4-ethylphenol (e.g., m/z 122, 107, 77) and its deuterated analog.[9]
-
Signaling and Metabolic Pathways
Biosynthesis of 4-Ethylphenol
In microorganisms such as Brettanomyces yeast, 4-ethylphenol is synthesized from p-coumaric acid, a hydroxycinnamic acid present in plant materials.[6] This two-step enzymatic pathway is a key process in the development of certain flavor profiles in wine and beer.[10][11]
Caption: Biosynthesis of 4-ethylphenol from p-coumaric acid.
Metabolism of 4-Ethylphenol in Humans
In humans and other mammals, 4-ethylphenol, whether from endogenous production by gut flora or from dietary sources, undergoes phase II metabolism primarily in the liver. The main metabolic pathways are sulfation and glucuronidation, which increase the water solubility of the compound and facilitate its excretion in urine.[12][13]
Caption: Major metabolic pathways of 4-ethylphenol in humans.
Conclusion
Deuterium-labeled 4-ethylphenol is an indispensable tool for accurate and precise quantification of its unlabeled counterpart in a variety of complex matrices. The principle of isotope dilution mass spectrometry, for which these labeled compounds are designed, provides the highest level of analytical rigor by effectively compensating for matrix effects and procedural losses. This technical guide has provided an overview of the synthesis, applications, and detailed experimental protocols for the use of deuterium-labeled 4-ethylphenol. By leveraging these methodologies, researchers, scientists, and drug development professionals can generate high-quality, reproducible data with the utmost confidence, advancing research and ensuring product quality and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d4-4-Ethylphenol | C8H10O | CID 134716581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. File:Coumaric acid to 4-ethyphenol.svg - Wikimedia Commons [commons.wikimedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 4-Ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethylphenol and its deuterated isotopologues. Intended for researchers, scientists, and professionals in drug development, this document details the key physicochemical parameters, experimental protocols for analysis, and explores the metabolic and potential signaling pathways of this compound. The inclusion of deuterated 4-Ethylphenol highlights the utility of isotopic labeling in mechanistic studies and as an internal standard for quantitative analysis. All quantitative data are presented in structured tables for comparative analysis, and key experimental and biological pathways are visualized using diagrams.
Introduction
4-Ethylphenol (4-EP) is a phenolic compound of significant interest across various scientific disciplines. It is a known volatile organic compound, often associated with the characteristic aroma of certain wines and beers, produced by the yeast Brettanomyces.[1] Beyond its role in oenology, 4-Ethylphenol is a metabolite that can be synthesized by the intestinal flora.[1] Its presence and metabolic fate in biological systems have drawn attention, particularly in the context of its potential physiological effects.
Deuterium-labeled 4-Ethylphenol, such as 4-Ethylphenol-d9, serves as a crucial tool in research.[1] The substitution of hydrogen with deuterium atoms provides a stable isotopic label that is invaluable for a range of applications. These include its use as an internal standard in quantitative mass spectrometry-based assays, enabling precise and accurate measurements of 4-Ethylphenol concentrations in complex biological matrices.[1] Furthermore, deuterated compounds are instrumental in pharmacokinetic and metabolic studies to trace the biotransformation of the parent molecule. The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an isotope, can also provide insights into reaction mechanisms.
This guide aims to consolidate the available data on the physical and chemical properties of both 4-Ethylphenol and its deuterated form, providing a valuable resource for researchers working with this compound.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 4-Ethylphenol and Deuterated 4-Ethylphenol
| Property | 4-Ethylphenol | Deuterated 4-Ethylphenol (d9) | Reference(s) |
| Molecular Formula | C₈H₁₀O | C₈HD₉O | [1] |
| Molecular Weight | 122.16 g/mol | 131.21 g/mol | [1] |
| Appearance | White to cream or brown crystalline solid | Expected to be similar to 4-Ethylphenol | [2] |
| Melting Point | 40-42 °C | Expected to be very similar to 4-Ethylphenol | |
| Boiling Point | 218-219 °C | Expected to be very similar to 4-Ethylphenol | |
| Density | 1.011 g/cm³ at 20 °C | Expected to be slightly higher than 4-Ethylphenol | [3] |
| Vapor Pressure | 0.13 mmHg at 20 °C | Not available | |
| pKa | 10.0 | Expected to be slightly higher than 4-Ethylphenol | [4] |
| LogP (Octanol/Water) | 2.58 | Not available | [5] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, benzene | Expected to be similar to 4-Ethylphenol | [3] |
Note on Isotopic Effects: The primary differences in physical properties between 4-Ethylphenol and its deuterated form arise from the greater mass of deuterium compared to protium. This leads to a lower vibrational frequency of C-D bonds compared to C-H bonds. Consequently, reactions involving the cleavage of these bonds will exhibit a kinetic isotope effect, with the C-H bond breaking more readily. This can lead to altered rates of metabolism and chemical reactions. Bulk properties like melting point and boiling point are generally not significantly affected by deuteration. The pKa of the phenolic hydroxyl group is expected to be slightly higher for the deuterated compound due to the stronger O-D bond compared to the O-H bond.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of 4-Ethylphenol and its deuterated analogues.
Synthesis of Deuterated 4-Ethylphenol
A general method for the deuteration of aromatic compounds can be adapted for the synthesis of 4-Ethylphenol-d9. This typically involves a hydrogen-deuterium exchange reaction catalyzed by a metal catalyst in the presence of a deuterium source, such as heavy water (D₂O).
Protocol: Synthesis of 4-Ethylphenol-d9
-
Reaction Setup: In a high-pressure reaction vessel, combine 4-Ethylphenol, a platinum or palladium-based catalyst (e.g., Pt/C or Pd/C), and a significant molar excess of heavy water (D₂O).
-
Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (e.g., 150-200 °C) under pressure for an extended period (e.g., 24-48 hours). The specific conditions may need to be optimized for maximum deuterium incorporation.
-
Work-up: After cooling the reaction mixture, extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic extract with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Ethylphenol-d9.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of deuterated 4-Ethylphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of 4-Ethylphenol and for confirming the degree of deuteration in its labeled analogues.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-Ethylphenol sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a larger sample amount or a longer acquisition time due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the compound. For deuterated samples, the absence or significant reduction of proton signals at specific positions confirms deuteration.
References
An In-depth Technical Guide to the Stability and Storage of 4-Ethylphenol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Ethylphenol-d5. While specific stability data for the deuterated form is limited, this document leverages data from its non-deuterated analog, 4-Ethylphenol, to establish best practices for handling and storage to ensure compound integrity. The isotopic labeling in this compound is generally not expected to significantly alter its fundamental stability profile.
Core Stability and Storage Recommendations
Proper storage is crucial to prevent degradation and maintain the quality of this compound. The primary factors influencing its stability are temperature, light, and exposure to air and incompatible materials.
Storage of Solid Compound: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark place.
Storage of Solutions: Stock solutions of 4-Ethylphenol are stable for extended periods when stored at low temperatures. It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Recommended Storage Period |
| -80°C | Up to 2 years |
| -20°C | Up to 1 year |
| Table 1: Recommended Storage Conditions for 4-Ethylphenol Solutions.[1] |
Chemical Stability and Incompatibilities
4-Ethylphenol is stable under normal laboratory temperatures and pressures.[2][3] However, it is sensitive to certain conditions and materials that can promote degradation.
| Condition/Material to Avoid | Rationale |
| Light | Exposure to light can lead to degradation, indicated by a color change to yellow or brownish.[2][3] |
| Oxidizing agents | Can lead to oxidative decomposition.[2][3] |
| Acid chlorides | Incompatible, may react with the phenolic hydroxyl group.[2][3] |
| Acid anhydrides | Incompatible, may react with the phenolic hydroxyl group.[2][3] |
| Table 2: Conditions and Materials to Avoid. |
Hazardous Decomposition: When exposed to fire or extreme heat, 4-Ethylphenol can decompose to produce hazardous products such as carbon monoxide and carbon dioxide.[2]
Experimental Protocols
Potential Degradation Pathway
The primary degradation pathway for phenolic compounds like 4-Ethylphenol under environmental or oxidative stress involves the formation of phenoxy radicals, which can then lead to various oxidation products. While microbial degradation pathways have been studied for similar compounds, chemical degradation in a laboratory setting is more likely to proceed via oxidation.[4]
Handling and Personal Protective Equipment (PPE)
Due to the potential hazards associated with 4-Ethylphenol, proper handling procedures and personal protective equipment are essential.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]
-
Avoid generating dust or aerosols.[5]
-
Avoid contact with eyes, skin, and clothing.[2]
Personal Protective Equipment:
-
Eye Protection: Wear appropriate safety glasses or chemical safety goggles.[2][5]
-
Skin Protection: Wear suitable protective gloves and a lab coat.[2][5]
-
Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.[2][5]
By adhering to these storage and handling guidelines, researchers can ensure the integrity and stability of this compound for their analytical and research needs.
References
A Technical Guide to the Synthesis of Deuterated Aromatic Compounds for Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated aromatic compounds are indispensable tools in modern analytical science, particularly as internal standards for quantitative mass spectrometry. Their near-identical physicochemical properties to their non-deuterated analogs allow for precise and accurate quantification in complex matrices, a critical requirement in drug development and metabolic studies. This guide provides an in-depth overview of the core methodologies for synthesizing these essential compounds, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable synthetic strategy.
Introduction: The Critical Role of Deuterated Internal Standards
In quantitative analysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial to correct for variations during sample preparation and analysis.[1] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are considered the gold standard.[1][2] They co-elute with the analyte and exhibit similar ionization behavior, effectively normalizing for matrix effects, extraction losses, and instrument variability.[1][3] This leads to enhanced accuracy, precision, and robustness of analytical methods, which is paramount in regulated environments such as pharmaceutical research and development.[3][4]
The synthesis of high-purity deuterated aromatic compounds is therefore a key enabling step in many bioanalytical and drug metabolism studies.[4][5] This guide will explore the primary synthetic routes to access these valuable analytical reagents.
Synthetic Strategies for Aromatic Deuteration
The introduction of deuterium into an aromatic ring can be achieved through several methods, broadly categorized as hydrogen-deuterium exchange (HDX) reactions. The choice of method depends on the substrate's electronic properties, the desired level and regioselectivity of deuteration, and the available starting materials.
Acid-Catalyzed Hydrogen-Deuterium Exchange
Acid-catalyzed HDX is a widely used method for incorporating deuterium into aromatic rings, particularly those with electron-donating groups.[6] The reaction typically proceeds via an electrophilic aromatic substitution mechanism where a deuterated acid acts as the deuterium source.[6][7]
Commonly used deuterated acids include deuterated sulfuric acid (D₂SO₄), deuterated trifluoroacetic acid (CF₃COOD), and deuterium chloride (DCl) in D₂O.[6][7] These methods can be cost-effective but may suffer from a lack of regioselectivity and can be harsh, potentially leading to substrate degradation.[6][8]
Base-Catalyzed Hydrogen-Deuterium Exchange
Base-catalyzed HDX is generally effective for protons on carbon atoms adjacent to a carbonyl group (α-protons) through keto-enol tautomerism.[8] While less common for direct aromatic C-H deuteration, it can be a useful strategy for specific substrates with acidic aromatic protons or for deuterating side chains on an aromatic ring.[8]
Metal-Catalyzed Hydrogen-Deuterium Exchange
Transition metal-catalyzed HDX has emerged as a powerful and versatile tool for the synthesis of deuterated aromatic compounds.[9][10][11][12] Catalysts based on palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) can facilitate the activation of C-H bonds, allowing for deuteration under milder conditions and with greater selectivity than acid-catalyzed methods.[5][13][14] These methods can be directed by functional groups on the substrate, leading to predictable regioselectivity.[13]
Other Modern Methods
Recent advances have introduced novel methods for aromatic deuteration. These include photoredox catalysis, which utilizes visible light to mediate the H/D exchange, offering a mild and selective alternative.[15] Continuous-flow synthesis is also being explored to improve reaction efficiency and scalability.[10][16]
Experimental Protocols
This section provides detailed experimental protocols for some of the most common methods used for the synthesis of deuterated aromatic compounds.
General Protocol for Acid-Catalyzed Deuteration using D₂SO₄
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic substrate
-
Concentrated deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate in a minimal amount of a suitable deuterated solvent if necessary. For many liquid substrates, no additional solvent is needed.
-
Carefully add a stoichiometric excess of D₂SO₄ to the flask. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
If required, add D₂O to the reaction mixture. The ratio of D₂SO₄ to D₂O may need to be optimized.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period ranging from several hours to days, depending on the reactivity of the substrate.[17]
-
Monitor the progress of the reaction by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by GC-MS or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude deuterated product.
-
Purify the product by column chromatography, distillation, or recrystallization as needed.
General Protocol for Palladium-Catalyzed Deuteration
This protocol is based on a ligand-enabled palladium-catalyzed H/D exchange.
Materials:
-
Aromatic substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., N-acetylglycine)[11]
-
Deuterium oxide (D₂O)
-
Co-solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol - HFIP)[11]
-
Internal standard for yield determination (e.g., mesitylene)[18]
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a pressure-resistant vial equipped with a magnetic stir bar, add the aromatic substrate (0.1 mmol), palladium(II) acetate (e.g., 5 mol%), and the ligand (e.g., 10-20 mol%).
-
Add the internal standard if quantifying the yield by NMR.
-
In a separate vial, prepare a mixture of D₂O and the co-solvent (e.g., 7:3 D₂O:HFIP).[18]
-
Add the D₂O/co-solvent mixture to the reaction vial.
-
Seal the vial and place it in a preheated oil bath (e.g., 100-120 °C).
-
Stir the reaction for 12-48 hours.[18]
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude product by ¹H NMR, ²H NMR, and MS to determine the degree of deuteration and yield.[11][12]
-
Purify as necessary.
Purification and Analysis
Purification: After synthesis, the deuterated aromatic compound must be purified to remove any unreacted starting material, byproducts, and the catalyst. Standard purification techniques such as column chromatography on silica gel, preparative HPLC, distillation, or recrystallization are commonly employed.
Analysis: The isotopic purity and the position of deuterium incorporation are critical quality attributes of a deuterated internal standard. The following analytical techniques are essential for characterization:
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the deuterated compound and to quantify the distribution of different deuterated isotopologues.[19][20] This provides the overall degree of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A decrease in the integration of aromatic proton signals relative to a non-exchangeable internal standard or a reference signal within the molecule provides a measure of the extent of deuteration at specific positions.[11][19]
-
²H NMR: This technique directly observes the deuterium nuclei, providing information about the location of the deuterium labels on the aromatic ring.[11]
-
¹³C NMR: The presence of C-D bonds can be observed through changes in the carbon chemical shifts and the splitting of signals due to C-D coupling.
-
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for different deuteration methods, providing a basis for comparison.
Table 1: Comparison of Deuteration Methods for Aromatic Compounds
| Method | Catalyst/Reagent | Substrate Scope | Typical Conditions | Deuteration Level | Advantages | Disadvantages |
| Acid-Catalyzed | D₂SO₄, CF₃COOD, DCl/D₂O[6] | Electron-rich aromatics[6] | 50-120 °C, 1-48 h | Moderate to high | Low cost, simple procedure | Harsh conditions, low regioselectivity, potential for side reactions[6][8] |
| Palladium-Catalyzed | Pd(OAc)₂ with various ligands[11][18] | Broad, including electron-rich and -poor arenes[18] | 80-140 °C, 12-48 h | High to excellent | High functional group tolerance, good regioselectivity[21] | Higher cost of catalyst and ligands, requires optimization |
| Ruthenium-Catalyzed | Ru complexes, Ru/C[13][14] | Ketones, anilines, phenols[9][13] | 100-150 °C, 12-24 h | High | Can be highly regioselective (ortho-directing)[13] | Catalyst can be expensive, may require specific directing groups |
| Photoredox-Catalyzed | Photocatalyst with D₂O[15] | Aromatic aldehydes[15] | Room temperature, visible light | High (>90%) | Very mild conditions, high selectivity for specific functional groups | Limited substrate scope reported so far |
Table 2: Specific Examples of Aromatic Deuteration
| Compound | Method | Catalyst/Reagent | Deuterium Incorporation | Reference |
| Acetaminophen | Metal-free H-D exchange | CF₃COOD | Extensive deuteration at positions ortho to the hydroxyl group | [6] |
| Watermelon Ketone | Palladium-catalyzed | Pd(OAc)₂/N-acetylglycine | High deuteration | [11] |
| 4-tert-Butylphenol | Palladium-catalyzed | Pd(OAc)₂/N-acetylglycine | High deuteration | [11] |
| Various Arenes | Palladium-catalyzed | Pd(OAc)₂/N-acylsulfonamide ligand | High deuteration | [18] |
| Aromatic Aldehydes | Photoredox catalysis | 4CzIPN/Thiol co-catalyst/D₂O | 90-98% at formyl position | [15] |
Visualization of Workflows and Concepts
Logical Workflow for Synthesis and Application of Deuterated Internal Standards
Caption: General workflow from synthesis to application of a deuterated internal standard.
Decision Tree for Selecting a Deuteration Method
Caption: Decision tree to guide the selection of an appropriate deuteration method.
Signaling Pathway for Acid-Catalyzed Deuteration
Caption: Simplified mechanism of acid-catalyzed aromatic deuteration.
Conclusion and Future Outlook
The synthesis of deuterated aromatic compounds is a mature field with a range of reliable methods. Acid-catalyzed HDX remains a straightforward approach for many substrates, while metal-catalyzed methods offer superior selectivity and milder conditions, making them suitable for complex, functionalized molecules often encountered in drug development.[6][21] The emergence of novel catalytic systems, including photoredox and continuous-flow methods, promises to further enhance the efficiency, selectivity, and scalability of deuterated compound synthesis.[10][15]
As the demand for highly accurate and precise quantitative bioanalysis continues to grow, the need for high-quality deuterated internal standards will undoubtedly increase. The methods and protocols outlined in this guide provide a solid foundation for researchers to synthesize these critical analytical tools, ultimately contributing to the advancement of pharmaceutical science and other fields reliant on high-fidelity quantitative measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tn-sanso.co.jp [tn-sanso.co.jp]
- 17. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Convenient preparation of deuterated aromatic compounds [inis.iaea.org]
- 20. KR20220017746A - Method for analyzing deuterated benzene, method for selecting deuterated benzene for manufacturing deuterated compound and method for manufacturing deuterated compound - Google Patents [patents.google.com]
- 21. thieme-connect.com [thieme-connect.com]
A Technical Guide to the H-D Exchange Reaction for the Preparation of 4-Ethylphenol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-Ethylphenol-d5 via hydrogen-deuterium (H-D) exchange reactions. Deuterated compounds, such as this compound, are invaluable tools in drug metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis by mass spectrometry. This document outlines the primary catalytic methods, presents detailed experimental protocols, and summarizes key quantitative data for the deuteration of phenolic compounds.
Introduction to H-D Exchange for Phenols
Hydrogen-deuterium exchange is a powerful technique for the site-selective or global incorporation of deuterium into organic molecules. For electron-rich aromatic compounds like phenols, several catalytic systems can facilitate this exchange, with deuterium oxide (D₂O) being the most common and cost-effective deuterium source.[1] The primary methods involve transition metal catalysis (e.g., Platinum, Palladium, Ruthenium) and acid catalysis.
The selection of the appropriate catalyst is crucial for achieving the desired deuteration pattern. For the synthesis of this compound, where deuterium is incorporated into the four aromatic positions and the hydroxyl group, a catalyst that favors aromatic C-H activation is required.
Catalytic Systems for the Deuteration of 4-Ethylphenol
Several catalytic systems have been reported for the H-D exchange of phenols. The most relevant for the preparation of this compound are detailed below.
Platinum on Carbon (Pt/C) Catalysis
Platinum on carbon (Pt/C) has been demonstrated to be a highly efficient and selective catalyst for the H-D exchange of aromatic rings, particularly for electron-rich phenols.[2][3] This method is notable for its mild reaction conditions, often proceeding at room temperature.[2][3] The presence of a hydrogen atmosphere is typically required to activate the catalyst. For phenols, nearly quantitative deuterium incorporation on the aromatic ring can be achieved.[2]
Acid Catalysis
Acid-catalyzed H-D exchange is another viable method for the deuteration of phenols.[1] Polymer-supported acid catalysts, such as Amberlyst-15, offer the advantage of easy separation from the reaction mixture.[1] This method typically requires elevated temperatures to achieve high levels of deuterium incorporation.
Other Transition Metal Catalysts
While Pt/C is highly effective for aromatic deuteration, other transition metals have also been employed. Palladium on carbon (Pd/C) is known to preferentially catalyze H-D exchange at benzylic positions.[2] Ruthenium-based catalysts have also been utilized for regioselective H-D exchange reactions.[4] A mixed Pd/C and Pt/C catalyst system has been shown to achieve full deuteration on sterically hindered sites.
Quantitative Data on H-D Exchange of Phenols
The following table summarizes the quantitative data for the H-D exchange of phenol, which serves as a model substrate for 4-ethylphenol.
| Catalyst System | Substrate | Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |
| 5% Pt/C, H₂ | Phenol | D₂O | 20 | 24 | >98 (on aromatic ring) | [2] |
| 10% Pd/C, H₂ | Phenol | D₂O | 180 | 24 | >98 (on aromatic ring) | [2] |
| Amberlyst-15 | Diphenols | D₂O | 110 | 24 | Not specified | [1] |
| PtO₂ | Various Aromatics | D₂O | 250 | 12 | High (not quantified) | [5] |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for the H-D exchange of phenols, which can be applied to the synthesis of this compound.
Protocol 1: Pt/C-Catalyzed H-D Exchange at Room Temperature
This protocol is adapted from the work of Sajiki and coworkers on the deuteration of phenols.[2][3]
Reagents and Materials:
-
4-Ethylphenol
-
5% Platinum on Carbon (Pt/C)
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Hydrogen gas (H₂)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon
Procedure:
-
To a round-bottom flask, add 4-ethylphenol (1 mmol).
-
Add 5% Pt/C catalyst (10 mol %).
-
Add D₂O (5 mL).
-
The flask is sealed with a septum and the atmosphere is replaced with hydrogen gas using a balloon.
-
The reaction mixture is stirred vigorously at room temperature (20-25 °C) for 24-48 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pt/C catalyst.
-
The filtrate is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
-
The deuterium incorporation can be determined by ¹H NMR and mass spectrometry.
Protocol 2: Acid-Catalyzed H-D Exchange with Amberlyst-15
This protocol is based on a general procedure for the deuteration of phenols using a polymer-supported acid catalyst.[1]
Reagents and Materials:
-
4-Ethylphenol
-
Amberlyst-15 (dry)
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
In a reaction vial, dissolve 4-ethylphenol (1 mmol) in D₂O (6 mL).
-
Add dry Amberlyst-15 resin (50 mg).
-
Seal the vial tightly and heat the mixture at 110 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the Amberlyst-15 resin.
-
The aqueous solution is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the deuterated product.
-
The extent of deuteration should be verified by analytical methods such as NMR and MS.
Visualizations
Reaction Pathway
References
Methodological & Application
Application Note: High-Throughput Quantification of 4-Ethylphenol in Complex Matrices using 4-Ethylphenol-d5 as an Internal Standard by GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-ethylphenol in various complex matrices, such as wine and environmental samples, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Ethylphenol-d5 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results.[1] This document provides a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis procedures, intended for researchers, scientists, and drug development professionals.
Introduction
4-Ethylphenol is a phenolic compound of significant interest in the food and beverage industry, particularly in winemaking, where it can contribute to undesirable aroma characteristics described as "barnyard" or "medicinal" at certain concentrations.[2] It is a metabolic byproduct of the yeast Dekkera/Brettanomyces. Monitoring its levels is crucial for quality control in wineries.[2] Furthermore, as a member of the alkylphenol family, 4-ethylphenol and its isomers are considered environmental contaminants due to their potential endocrine-disrupting properties and toxicity to aquatic life.[3]
Accurate quantification of 4-ethylphenol in complex matrices like wine, water, and soil requires a reliable analytical method that can overcome matrix effects and ensure high precision and accuracy. The isotope dilution mass spectrometry (IDMS) approach, employing a stable isotope-labeled internal standard, is the preferred method for such analyses.[1][4] this compound, a deuterated analog of 4-ethylphenol, serves as an ideal internal standard as it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, derivatization, and chromatographic analysis.[1][4] This application note presents a detailed protocol for the determination of 4-ethylphenol using this compound as an internal standard with GC-MS.
Experimental Workflow
The overall experimental workflow for the quantification of 4-ethylphenol using this compound as an internal standard is depicted in the following diagram.
Materials and Methods
Reagents and Standards
-
4-Ethylphenol (analytical standard, >99% purity)
-
This compound (internal standard, >98% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Derivatizing agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
Stock and Working Solutions
-
4-Ethylphenol Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-ethylphenol and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the 4-ethylphenol stock solution in the matrix of interest (e.g., a model wine solution or organic-free water) to cover the expected concentration range of the samples. Spike each calibration standard with the IS working solution to a final concentration of 100 ng/mL.
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Two common methods are presented below:
Protocol 1: Liquid-Liquid Extraction (LLE) for Wine and Water Samples [5]
-
To a 10 mL aliquot of the sample (wine or water) in a glass centrifuge tube, add a known amount of the this compound internal standard solution.
-
Add 2 g of NaCl and vortex to dissolve.
-
Add 2 mL of dichloromethane, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the organic layer (bottom layer) to a clean vial containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a new vial for GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Wine Samples [6][7]
-
Place 10 mL of the wine sample into a 20 mL headspace vial.[6][7]
-
Add a known amount of the this compound internal standard solution.
-
Incubate the vial at 40°C for 5 minutes with agitation.[6]
-
Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 20 minutes at 40°C.[6]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[7]
Derivatization (Optional)
For improved chromatographic peak shape and sensitivity, derivatization can be performed.
-
To the dried extract from the LLE protocol, add 50 µL of BSTFA with 1% TMCS.[1]
-
Cap the vial and heat at 70°C for 30 minutes.[1]
-
Cool to room temperature before GC-MS analysis.[1]
GC-MS Parameters
The following are typical GC-MS parameters that can be optimized for specific instrumentation and applications.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 250°C |
| Oven Program | Initial: 50°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 230°C |
| MSD Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (4-EP) | m/z 107 |
| Qualifier Ions (4-EP) | m/z 122, 77 |
| Quantifier Ion (4-EP-d5) | m/z 112 |
Results and Discussion
The use of this compound as an internal standard provides excellent correction for analyte losses during sample preparation and variations in injection volume. The chromatographic method should provide good separation of 4-ethylphenol from other matrix components. Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of 4-ethylphenol and related phenolic compounds using GC-MS with an internal standard.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 2 µg/L | Wine | [5] |
| Limit of Quantification (LOQ) | 5 µg/L | Wine | [5] |
| Linearity Range | 5 - 160 µM | Fuel Extracts | [8] |
| Recovery | 98 - 102% | Wine | [5] |
| Repeatability (RSD) | < 10% | Wine | [5] |
Signaling Pathway Diagram
While this application note focuses on an analytical method, the compound of interest, 4-ethylphenol, is a product of microbial metabolism. The following diagram illustrates the simplified biochemical pathway for the formation of 4-ethylphenol from p-coumaric acid by Dekkera/Brettanomyces yeast.
Conclusion
The GC-MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of 4-ethylphenol in complex matrices. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine quality control in the wine industry and for environmental monitoring. The use of a stable isotope-labeled internal standard is critical for achieving high-quality quantitative results by compensating for matrix effects and procedural variations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oiv.int [oiv.int]
- 7. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of 4-Ethylphenol in Wine Using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-ethylphenol in wine samples. 4-Ethylphenol is a key compound associated with "Brett" character in wine, and its accurate measurement is crucial for quality control. This method utilizes 4-Ethylphenol-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation. The protocol outlines a straightforward sample preparation procedure followed by a rapid LC-MS/MS analysis, making it suitable for high-throughput screening in commercial and research laboratories.
Introduction
4-Ethylphenol is a volatile phenolic compound produced by the yeast Brettanomyces bruxellensis, which can impart undesirable sensory characteristics often described as "barnyard," "medicinal," or "leathery" to wine. Monitoring the concentration of 4-ethylphenol is therefore essential for winemakers to maintain the desired aromatic profile of their products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of trace-level compounds in complex matrices like wine.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential variations and matrix effects.[3] This application note provides a comprehensive protocol for the determination of 4-ethylphenol in wine, including sample preparation, LC-MS/MS conditions, and method performance characteristics.
Experimental
Materials and Reagents
-
4-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Wine samples (red and white)
Standard and Sample Preparation
2.2.1. Standard Stock Solutions
-
Prepare a stock solution of 4-ethylphenol at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
2.2.2. Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions of 4-ethylphenol by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a calibration curve ranging from 10 to 5000 µg/L.
-
Prepare an internal standard working solution of this compound at a concentration of 100 µg/L in 50:50 methanol:water.
2.2.3. Sample Preparation
-
Take 1 mL of the wine sample.
-
Add 100 µL of the 100 µg/L this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
A simple dilution of the wine sample with methanol (e.g., 1:10 v/v) can also be employed for direct injection.[1][2]
LC-MS/MS Instrumentation and Conditions
2.3.1. Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
2.3.2. Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 4-Ethylphenol | 121.1 | 106.1 | -45 | -20 |
| This compound | 126.1 | 111.1 | -45 | -20 |
Note: The precursor ion for this compound may need to be confirmed by direct infusion, as deuteration on the ethyl group would lead to a different fragmentation pattern. The values presented are a starting point for method development. The declustering potential and collision energy should be optimized for the specific instrument used.[3]
Results and Discussion
Method Performance
The performance of the LC-MS/MS method was evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the expected quantitative data based on similar validated methods for 4-ethylphenol in wine.[1][2]
Table 1: Calibration Curve Parameters for 4-Ethylphenol
| Parameter | Value |
| Linearity Range | 10 - 5000 µg/L |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 2: Method Detection and Quantification Limits
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 10 |
| Limit of Quantification (LOQ) | 50 |
Table 3: Precision and Accuracy of the Method
| Spiked Concentration (µg/L) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 50 | < 5% | < 10% | 95 - 105% |
| 500 | < 5% | < 10% | 98 - 102% |
| 2500 | < 5% | < 10% | 97 - 103% |
The use of this compound as an internal standard effectively compensates for any variations in sample preparation and potential matrix effects, leading to high precision and accuracy.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 4-Ethylphenol in wine.
Logic Diagram for Method Development
Caption: Logical workflow for LC-MS/MS method development.
Conclusion
The LC-MS/MS method presented provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of 4-ethylphenol in wine samples. The simple sample preparation protocol and the use of a deuterated internal standard make this method highly robust and suitable for routine quality control in the wine industry. The detailed experimental conditions and performance characteristics serve as a valuable resource for researchers and analytical scientists involved in beverage analysis.
References
Application of 4-Ethylphenol-d5 in Environmental Contaminant Analysis
Introduction
4-Ethylphenol is a phenolic compound that can be introduced into the environment through various industrial and natural processes. It is recognized as a potential environmental contaminant due to its toxicity and persistence. Accurate and sensitive quantification of 4-ethylphenol in environmental matrices such as water and soil is crucial for monitoring its presence, assessing risks, and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard, such as 4-Ethylphenol-d5, is the gold standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The isotope dilution technique, which employs these labeled standards, compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results.[1][2]
This document provides detailed application notes and protocols for the analysis of 4-ethylphenol in water and soil samples using this compound as an internal standard, primarily focusing on a GC-MS methodology.
Principle of the Method
The analytical method is based on the principle of isotope dilution mass spectrometry. A known quantity of this compound is added to the environmental sample prior to any extraction or cleanup procedures. Being chemically almost identical to the native 4-ethylphenol, the deuterated standard behaves similarly throughout the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using GC-MS, the concentration of 4-ethylphenol in the original sample can be accurately determined, correcting for any losses during sample handling and analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a GC-MS method for the quantification of 4-ethylphenol using this compound as an internal standard. The data is representative of what can be achieved with the described protocols.
Table 1: GC-MS Method Performance Characteristics for 4-Ethylphenol Analysis
| Parameter | Water | Soil |
| Linearity Range | 0.1 - 100 µg/L | 1 - 1000 µg/kg |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/L | ~0.5 µg/kg |
| Limit of Quantification (LOQ) | ~0.15 µg/L | ~1.5 µg/kg |
| Precision (RSD%) | < 10% | < 15% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Table 2: Typical GC-MS Selected Ion Monitoring (SIM) Parameters for 4-Ethylphenol and this compound (as TMS derivatives)
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Ethylphenol-TMS | 179 | 194 | 107 |
| This compound-TMS | 184 | 199 | 112 |
Experimental Protocols
Protocol 1: Analysis of 4-Ethylphenol in Water Samples
1. Materials and Reagents
-
4-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Methanol, Dichloromethane, n-Hexane (pesticide grade or equivalent)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Deionized water
2. Sample Preparation (Solid Phase Extraction - SPE)
-
To a 500 mL water sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol).
-
Adjust the sample pH to < 2 with HCl.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-15 minutes.
-
Elute the analytes with 5 mL of dichloromethane into a collection vial.
-
Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. Derivatization
-
To the 1 mL concentrated extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool the vial to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
GC System: Gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Monitored Ions: See Table 2.
-
Injection Volume: 1 µL.
5. Quantification Construct a calibration curve by plotting the ratio of the peak area of the 4-Ethylphenol-TMS derivative to the peak area of the this compound-TMS derivative against the concentration of the analyte. Determine the concentration of 4-Ethylphenol in the unknown samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Analysis of 4-Ethylphenol in Soil Samples
1. Materials and Reagents
-
Same as Protocol 1, with the addition of acetone (pesticide grade or equivalent).
-
Soxhlet extraction apparatus or ultrasonic bath.
2. Sample Preparation (Soxhlet Extraction)
-
Weigh 10 g of a homogenized soil sample into a Soxhlet thimble.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Extract the sample for 8-12 hours with a 1:1 mixture of n-hexane and acetone.[3]
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Perform a solvent exchange to dichloromethane.
-
Proceed with a cleanup step if necessary (e.g., gel permeation chromatography).
-
Concentrate the final extract to 1 mL under a gentle stream of nitrogen.
3. Derivatization and GC-MS Analysis Follow steps 3 and 4 from Protocol 1 for derivatization and GC-MS analysis.
4. Quantification Follow step 5 from Protocol 1 for quantification.
Visualizations
Caption: Experimental workflow for the analysis of 4-Ethylphenol in water samples.
Caption: Experimental workflow for the analysis of 4-Ethylphenol in soil samples.
Caption: Logical relationship for using this compound in environmental analysis.
References
Application Notes and Protocols for 4-Ethylphenol-d5 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylphenol, a phenolic compound produced by gut microbiota from the metabolism of dietary amino acids, has garnered increasing interest in the scientific community. It is recognized for its role as a uremic toxin and its potential impact on neurological health. Accurate quantification of 4-ethylphenol and its metabolites is crucial for understanding its metabolic pathways, pharmacokinetics, and role in various physiological and pathological processes. 4-Ethylphenol-d5, a stable isotope-labeled analog of 4-ethylphenol, serves as an invaluable tool in these investigations, primarily as an internal standard for precise and accurate quantification in complex biological matrices. These application notes provide detailed protocols for the use of this compound in metabolic studies, focusing on analytical methodologies and data interpretation.
Metabolic Pathway of 4-Ethylphenol
4-Ethylphenol is not synthesized by human enzymes; its production is dependent on the metabolic activity of certain species of the gut microbiota. The primary pathway involves the conversion of dietary tyrosine to 4-ethylphenol through a series of enzymatic reactions. Once absorbed into the bloodstream, 4-ethylphenol undergoes metabolism in the host, primarily through sulfation in the liver, to form 4-ethylphenyl sulfate, which is then excreted.
Caption: Biosynthesis and metabolism of 4-ethylphenol.
Quantitative Data Summary
The use of this compound as an internal standard allows for the accurate determination of 4-ethylphenol concentrations in various biological and environmental samples. The following tables provide representative data on the limits of detection and quantification for analytical methods using a deuterated internal standard, as well as typical concentration ranges of 4-ethylphenol found in human and animal studies.
Table 1: Performance Characteristics of Analytical Methods for 4-Ethylphenol Quantification using a Deuterated Internal Standard.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| GC-MS | Urine | 20 µg/L | - | up to 12 mg/L | [1] |
| LC-MS/MS | Wine | 10 µg/L | 50 µg/L | 10 - 5000 µg/L | [2][3] |
Table 2: Reported Concentrations of 4-Ethylphenol in Biological Samples Determined Using a Deuterated Internal Standard.
| Sample Type | Population | Median Concentration (µg/L) | Concentration Range (µg/L) | Reference |
| Urine | Non-smokers | 25 | - | [1] |
| Urine | Smokers | 124 | - | [1] |
| Red Wine | Commercial Australian | 795 | 2 - 2660 | [4] |
Experimental Protocols
The following protocols describe the general procedures for the quantification of 4-ethylphenol in biological samples using this compound as an internal standard. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
Protocol 1: Quantification of 4-Ethylphenol in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for the analysis of ethylphenols in urine[1].
1. Materials and Reagents:
-
4-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Urine samples
-
Toluene (HPLC grade)
-
Hydrochloric acid (HCl)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Enzyme solution for hydrolysis (e.g., from Helix pomatia)
-
Glass centrifuge tubes
-
GC-MS system
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-ethylphenol and this compound in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the 4-ethylphenol stock solution to cover the expected concentration range in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL).
-
Sample Preparation:
-
To 1 mL of urine in a glass centrifuge tube, add the internal standard solution.
-
Perform enzymatic hydrolysis to cleave conjugates by adding an appropriate enzyme solution and incubating overnight.
-
Acidify the sample with HCl.
-
Perform a liquid-liquid extraction by adding toluene, vortexing, and centrifuging to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatize the residue by adding BSTFA and incubating at an elevated temperature (e.g., 60°C) for 30 minutes.
-
3. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A suitable capillary column for phenol analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless mode.
-
Oven Program: Optimize the temperature program to achieve good separation of 4-ethylphenol from other matrix components.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for derivatized 4-ethylphenol and this compound.
-
Caption: GC-MS workflow for 4-ethylphenol analysis.
Protocol 2: Quantification of 4-Ethylphenol in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is a general guideline and should be optimized based on the specific LC-MS/MS system and sample matrix.
1. Materials and Reagents:
-
4-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Plasma samples
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-ethylphenol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking blank plasma with known amounts of 4-ethylphenol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound.
-
Sample Preparation (SPE):
-
To a plasma sample, add the this compound internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute 4-ethylphenol and this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column suitable for small molecule analysis.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: Optimize for the column dimensions.
-
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 4-ethylphenol and this compound.
-
Caption: LC-MS/MS workflow for 4-ethylphenol analysis.
Conclusion
This compound is an essential tool for the accurate and precise quantification of 4-ethylphenol in metabolic studies. Its use as an internal standard in both GC-MS and LC-MS/MS methodologies allows researchers to overcome matrix effects and variability in sample preparation and instrument response. The provided protocols and diagrams offer a comprehensive guide for scientists and drug development professionals to establish robust analytical methods for investigating the role of 4-ethylphenol in health and disease. While the primary application highlighted is as an internal standard, the accurate data obtained is fundamental for any study tracing the metabolic fate of 4-ethylphenol.
References
- 1. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Ethylphenol in Complex Matrices using a Deuterated Internal Standard
Abstract
This application note details robust and reliable methods for the quantification of 4-Ethylphenol (4-EP) in various complex matrices, such as wine and biological fluids. The use of a deuterated internal standard, 4-Ethylphenol-d5 (4-EP-d5), is central to these protocols, ensuring high accuracy and precision by correcting for analyte loss during sample preparation and variations in instrument response.[1] The methodologies presented encompass sample extraction, derivatization where necessary, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols, quantitative performance data, and a comprehensive workflow diagram are provided to guide researchers, scientists, and drug development professionals in the precise measurement of 4-Ethylphenol.
Introduction
4-Ethylphenol (4-EP) is a phenolic compound often associated with off-flavors in wine, described as "medicinal" or "stable-like," primarily produced by the yeast Brettanomyces/Dekkera.[2] Its presence and concentration are critical quality parameters in the winemaking industry.[2][3] Beyond oenology, the analysis of 4-EP and other alkylphenols is relevant in environmental monitoring and biomedical research due to their potential endocrine-disrupting properties.[4]
Accurate quantification of 4-EP in complex samples is challenging due to matrix effects and potential analyte loss during sample processing.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is the gold standard for quantitative mass spectrometry-based assays.[1] Deuterated standards have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation, thus enabling precise correction for experimental variations.[1]
This document provides detailed protocols for two common analytical approaches for 4-EP quantification: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, and Liquid-Liquid Extraction (LLE) followed by LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described methods for 4-Ethylphenol analysis.
Table 1: Performance Characteristics of HS-SPME-GC-MS Method for 4-Ethylphenol in Wine.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2 - 17 µg/L | [2][5] |
| Limit of Quantification (LOQ) | 5 - 50 µg/L | [5][6] |
| Linearity Range | 200 - 1800 µg/L | [5] |
| Repeatability (RSD) | ~10% | [5] |
| Recovery | 98 - 102% (with LLE) | [5][7] |
Table 2: Performance Characteristics of LC-MS/MS Method for 4-Ethylphenol.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 - 10 µg/L | [6] |
| Limit of Quantification (LOQ) | 5 - 50 µg/L | [6] |
| Linearity Range | 10 - 5000 µg/L | [6] |
| Intra- and Inter-day Accuracy | < 12% | [8] |
| Intra- and Inter-day Precision (RSD) | < 9.9% | [8] |
Experimental Workflow
The overall experimental workflow for the analysis of 4-Ethylphenol using a deuterated internal standard is depicted below. This process includes sample collection, preparation, instrumental analysis, and data processing.
Caption: Experimental workflow for 4-Ethylphenol analysis.
Detailed Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of 4-Ethylphenol in Wine
This protocol is adapted for the analysis of volatile phenols in wine and includes an optional in-situ derivatization step to improve chromatographic performance.[2]
1. Materials and Reagents:
-
4-Ethylphenol (analytical standard)
-
This compound (deuterated internal standard)
-
Methanol (HPLC grade)
-
Sodium chloride (NaCl)
-
Acetic anhydride (for derivatization)
-
Potassium carbonate solution (5.5%) (for derivatization)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with septa caps
2. Preparation of Standards:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Ethylphenol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Ethylphenol stock solution in a model wine solution (e.g., 12% ethanol in water) to create calibration standards.
-
Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the this compound stock solution in the model wine solution.
3. Sample Preparation:
-
Pipette 4 mL of the wine sample, calibration standard, or quality control sample into a 20 mL headspace vial.
-
Add a known amount of the deuterated internal standard working solution to each vial.
-
Add 0.9 g of NaCl to the vial to increase the ionic strength of the solution.[2]
-
(Optional Derivatization): For improved sensitivity and peak shape, in-situ derivatization can be performed. Add 140 µL (35 µL/mL of wine) of acetic anhydride and 1 mL of 5.5% potassium carbonate solution to the vial.[2]
-
Immediately seal the vial with a septum cap and vortex briefly.
4. HS-SPME Extraction:
-
Place the vial in a heating block or autosampler agitator set to 70°C.[2]
-
Expose the SPME fiber to the headspace of the vial for 70 minutes with agitation.[2]
5. GC-MS Analysis:
-
Injection: Thermally desorb the analytes from the SPME fiber in the GC injector port at 260°C for 10 minutes in splitless mode.[9][10]
-
Gas Chromatography Parameters (example):
-
Mass Spectrometry Parameters (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Quantify using characteristic ions for 4-Ethylphenol (and its derivative if applicable) and this compound.
-
Protocol 2: LLE-LC-MS/MS Analysis of 4-Ethylphenol in Biological Fluids
This protocol is suitable for the analysis of 4-Ethylphenol in plasma or serum and utilizes a protein precipitation step followed by liquid-liquid extraction.
1. Materials and Reagents:
-
4-Ethylphenol (analytical standard)
-
This compound (deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Ultrapure water
-
1.5 mL microcentrifuge tubes
2. Preparation of Standards:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Ethylphenol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Ethylphenol stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 20 ng/mL): Dilute the this compound stock solution in acetonitrile.[1]
3. Sample Preparation:
-
Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 50 µL of the internal standard working solution to each tube and vortex briefly.[1]
-
Protein Precipitation: Add 600 µL of cold acetonitrile to each tube to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
Liquid-Liquid Extraction: Carefully transfer the supernatant to a clean tube. Add an equal volume of MTBE, vortex for 1 minute, and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[1]
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.[1]
-
Transfer the supernatant to an autosampler vial.
4. LC-MS/MS Analysis:
-
UPLC System (example):
-
Mass Spectrometry Parameters (example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-Ethylphenol and this compound. For example, for 4-EP, a possible transition is m/z 121 -> 106.[6]
-
Conclusion
The protocols described in this application note provide a reliable framework for the accurate and precise quantification of 4-Ethylphenol in complex matrices. The incorporation of a deuterated internal standard is crucial for mitigating matrix effects and correcting for variability during sample preparation, leading to high-quality, reproducible data. The choice between GC-MS and LC-MS/MS will depend on the specific application, available instrumentation, and the required sensitivity. These methods are well-suited for quality control in the food and beverage industry, as well as for research in environmental science and toxicology.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ethylphenols in wine by in situ derivatisation and headspace solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ketamine and its main metabolites by liquid chromatography coupled to tandem mass spectrometry in pig plasma: Comparison of extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 10. oiv.int [oiv.int]
Application Notes: Quantification of 4-Ethylphenol-d5 in Metabolomics
Introduction
4-Ethylphenol (4-EP) is a phenolic compound increasingly recognized for its role as a potential biomarker in various biological and clinical studies. Synthesized by the gut microbiome from dietary precursors like p-coumaric acid, 4-EP can enter systemic circulation and has been implicated as a neuromodulator, with studies suggesting its involvement in conditions such as autism spectrum disorder.[1][2] Its accurate quantification in complex biological matrices like plasma, serum, and urine is crucial for understanding its metabolic pathways, fluxes, and physiological impact.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry, correcting for variability during sample preparation and analysis. 4-Ethylphenol-d5 (4-EP-d5) is the deuterated analogue of 4-Ethylphenol and serves as an ideal internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, which allows for high accuracy and precision in biomarker quantification.[5]
Applications
-
Biomarker Discovery: Quantifying 4-EP levels in clinical research to investigate its association with neurological conditions, gut dysbiosis, and other pathologies.[1]
-
Metabolomics Research: Studying the metabolic fate of 4-EP, including its conversion to metabolites like 4-ethylphenyl sulfate by host or microbial enzymes.[1][3][6]
-
Pharmacokinetic Studies: Using 4-EP-d5 as a tracer to understand the absorption, distribution, metabolism, and excretion (ADME) of 4-ethylphenol.[3]
-
Food and Beverage Science: Monitoring 4-EP levels in products like wine, where it can be an indicator of microbial activity by yeasts such as Brettanomyces.[7][8][9]
Quantitative Data
Accurate quantification of 4-Ethylphenol using this compound relies on optimized LC-MS/MS parameters. The following tables provide typical parameters for method development and expected performance characteristics.
Table 1: Representative LC-MS/MS Parameters for 4-Ethylphenol and this compound Analysis
| Parameter | 4-Ethylphenol (Analyte) | This compound (Internal Standard) | Notes |
| Ionization Mode | Positive ESI | Positive ESI | Electrospray ionization (ESI) in positive mode is effective for phenolic compounds, readily forming [M+H]⁺ ions.[4] |
| Precursor Ion [M+H]⁺ | m/z 123.1 | m/z 128.1 | The mass shift of +5 Da for the deuterated standard is expected.[4] These values should be confirmed empirically. |
| Product Ion (Quantifier) | m/z 107.1 | m/z 112.1 | These transitions are common for phenolic structures and should be optimized for maximum signal intensity. |
| Product Ion (Qualifier) | m/z 77.1 | m/z 82.1 | A second transition is monitored for qualitative confirmation. |
| Collision Energy (CE) | Instrument Dependent | Instrument Dependent | CE must be optimized for each transition on the specific mass spectrometer being used. |
| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire 15-20 data points across the chromatographic peak. |
Table 2: Typical Method Performance Characteristics
| Parameter | Expected Performance | Rationale |
| Linearity (R²) | > 0.995 | A wide linear range is essential for quantifying varying biomarker concentrations in different patient cohorts. |
| Limit of Detection (LOD) | 1 - 10 µg/L | Dependent on the matrix and instrumentation. For wine analysis, LODs as low as 1-10 µg/L have been reported.[9] |
| Limit of Quantification (LOQ) | 5 - 50 µg/L | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[9] |
| Precision (%RSD) | < 15% | Intra- and inter-day precision should be within accepted bioanalytical method validation guidelines. |
| Accuracy (%Recovery) | 85 - 115% | The use of a stable isotope-labeled internal standard ensures high accuracy by correcting for matrix effects and sample loss.[5] |
Experimental Protocols
The following protocols are representative methods for the quantification of 4-Ethylphenol in biological fluids using this compound as an internal standard. Optimization is required for specific matrices and instrumentation.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is adapted from established methods for extracting phenolic compounds from biological fluids.[5][10]
-
Sample Pre-treatment:
-
Thaw plasma or serum samples on ice.
-
To 500 µL of plasma/serum in a microcentrifuge tube, add 50 µL of a 1 µg/mL this compound internal standard solution (in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1 M phosphoric acid to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol, followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general-purpose chromatographic method suitable for separating 4-Ethylphenol from other metabolites.
-
Liquid Chromatography (LC) Conditions:
-
LC Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use transitions from Table 1, optimized for the specific instrument.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Note: These parameters are instrument-specific and require optimization.
-
-
Visualizations
Diagram 1: General Experimental Workflow
This diagram illustrates the complete workflow from sample collection to data analysis for the quantification of 4-Ethylphenol.
Caption: Workflow for 4-Ethylphenol biomarker quantification.
Diagram 2: Simplified Biosynthesis and Metabolism of 4-Ethylphenol
This diagram shows the microbial origin of 4-Ethylphenol from p-Coumaric acid and its subsequent metabolism in the host.
Caption: Biosynthesis and metabolism of 4-Ethylphenol.
References
- 1. 4-Ethylphenol—fluxes, metabolism and excretion of a gut microbiome derived neuromodulator implicated in autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Ethylphenol: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
Quantitation of 4-Ethylphenol in Beverages Using a Deuterated Standard: An Application Note and Protocol
Introduction
4-Ethylphenol (4-EP) is a volatile phenolic compound that can significantly impact the sensory profile of various beverages, particularly alcoholic beverages like wine and beer. It is primarily produced by the yeast Brettanomyces/Dekkera, and its presence is often associated with undesirable aromas described as "barnyard," "medicinal," or "band-aid".[1] The sensory threshold for 4-ethylphenol in wine is generally considered to be in the range of 300 to 600 ng/mL, though this can vary depending on the wine matrix and the individual taster.[2] Accurate and precise quantification of 4-ethylphenol is therefore crucial for quality control in the beverage industry, allowing producers to monitor and manage the impact of Brettanomyces and ensure product consistency.
This application note details a robust and sensitive method for the quantitation of 4-ethylphenol in beverages using a deuterated internal standard, 2,3,5,6-[2H4]-4-ethylphenol (4-ethylphenol-d4), coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.
Principle of the Method
The analytical method involves the extraction of volatile compounds from the beverage sample using HS-SPME. A known amount of the deuterated internal standard (4-ethylphenol-d4) is added to the sample prior to extraction. The analytes are then thermally desorbed from the SPME fiber into the gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase. The separated compounds are then detected and quantified by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode. By comparing the peak area ratio of the target analyte (4-ethylphenol) to the internal standard (4-ethylphenol-d4), the concentration of 4-ethylphenol in the original sample can be accurately determined.
Materials and Reagents
-
Standards and Reagents:
-
4-Ethylphenol (≥99.5% purity)
-
2,3,5,6-[2H4]-4-Ethylphenol (4-ethylphenol-d4, deuterated standard, ≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Ethanol (200 proof, for calibration standards)
-
Sodium Chloride (NaCl, analytical grade)
-
Ultrapure water
-
-
Apparatus and Consumables:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
HS-SPME Autosampler
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Micropipettes and tips
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
-
Experimental Protocols
Preparation of Standard Solutions
4.1.1. Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 4-ethylphenol and 4-ethylphenol-d4 into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. These stock solutions should be stored at -20°C.
4.1.2. Intermediate Standard Solutions (10 µg/mL): Prepare intermediate solutions of both 4-ethylphenol and 4-ethylphenol-d4 by diluting the stock solutions with a 12% ethanol/water solution to mimic a beverage matrix.
4.1.3. Internal Standard Spiking Solution (1 µg/mL): Dilute the 10 µg/mL 4-ethylphenol-d4 intermediate solution to a final concentration of 1 µg/mL with 12% ethanol/water.
4.1.4. Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 10 µg/mL 4-ethylphenol intermediate solution into 10 mL of a 12% ethanol/water solution in 20 mL headspace vials. A typical calibration range would be 5, 20, 50, 100, 250, 500, and 1000 µg/L. Add a fixed amount of the internal standard spiking solution to each calibration standard and blank.
Sample Preparation
-
Pipette 10 mL of the beverage sample into a 20 mL headspace vial. For highly concentrated samples, a dilution with 12% ethanol/water may be necessary.
-
Add 50 µL of the 1 µg/mL internal standard spiking solution (4-ethylphenol-d4) to each vial, resulting in a final concentration of 50 µg/L.
-
Add approximately 2 g of NaCl to each vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Immediately seal the vials with the magnetic screw caps.
-
Vortex the vials for 30 seconds to ensure thorough mixing.
HS-SPME Conditions
-
SPME Fiber: DVB/CAR/PDMS, 50/30 µm
-
Incubation Temperature: 60°C
-
Incubation Time: 20 minutes with agitation (250 rpm)
-
Extraction Time: 30 minutes
-
Desorption Temperature: 250°C
-
Desorption Time: 5 minutes (in splitless mode)
GC-MS Parameters
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Solvent Delay: 4 minutes
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Ethylphenol | 107 | 122 | 91 |
| 4-Ethylphenol-d4 | 111 | 126 | 94 |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy (recovery). The results are summarized in the tables below.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 1000 µg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 2 µg/L[3] |
| Limit of Quantitation (LOQ) | 5 µg/L[3] |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery) | 95 - 105% |
Table 3: Quantitation of 4-Ethylphenol in Beverage Samples
| Sample ID | Beverage Type | 4-Ethylphenol Concentration (µg/L) |
| Sample 1 | Red Wine (Cabernet Sauvignon) | 850 |
| Sample 2 | Red Wine (Pinot Noir) | 120 |
| Sample 3 | White Wine (Chardonnay) | < LOQ |
| Sample 4 | Craft Beer (Brett IPA) | 450 |
| Sample 5 | Commercial Lager | < LOQ |
The concentration of 4-ethylphenol in commercial Australian red wines has been observed to range from 2 µg/L to 2660 µg/L, with a mean concentration of 795 µg/L.[4][5]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 5. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Ethylphenol in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Ethylphenol (4-EP) in various biological fluids. The methods described herein are essential for researchers in toxicology, drug metabolism, and clinical diagnostics who require sensitive and reliable detection of this phenolic compound.
Introduction
4-Ethylphenol (4-EP) is a phenolic compound that can originate from both endogenous and exogenous sources. It is a microbial metabolite and has been identified as a uremic toxin. In the context of drug development and clinical research, monitoring 4-EP levels in biological fluids such as blood, plasma, serum, and urine is crucial for understanding its toxicokinetics and potential physiological effects. This document outlines validated analytical methods for the accurate quantification of 4-EP.
Analytical Methods Overview
Several analytical techniques are suitable for the quantification of 4-Ethylphenol in biological matrices. The choice of method depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Parameters
The following table summarizes the key quantitative parameters for various analytical methods used to detect 4-Ethylphenol.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Citation(s) |
| GC-MS | Urine | 20 µg/L | - | Up to 12 mg/L | 84 - 104 | [1][2] |
| HPLC-FLD | Wine (adaptable) | 4.0 µg/L | 5.0 µg/L | Up to 2000 µg/L | - | [3][4] |
| LC-MS/MS | Wine (adaptable) | 10 µg/L | 50 µg/L | 10 - 5000 µg/L | - | [5][6][7][8] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for 4-Ethylphenol in Urine
This protocol is based on the method described by Schettgen et al. (2015) and is suitable for the determination of total 4-Ethylphenol (free and conjugated) in human urine.[1][2]
3.1.1. Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine in a glass vial, add an internal standard (e.g., deuterated 4-Ethylphenol).
-
Add 100 µL of β-glucuronidase/arylsulfatase solution from Helix pomatia.
-
Incubate the mixture overnight at 37°C to cleave glucuronide and sulfate conjugates.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify the hydrolyzed urine sample to pH 1-2 with hydrochloric acid.
-
Add 2 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of hexane and diethyl ether).
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 2 mL of the organic solvent.
-
Combine the organic extracts.
-
-
Derivatization:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of 4-Ethylphenol.
-
Cool the sample to room temperature before GC-MS analysis.
-
3.1.2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions for 4-EP-TMS: m/z 179 (quantifier), m/z 194 (qualifier)
Workflow for GC-MS Analysis of 4-Ethylphenol in Urine
Caption: Workflow for the GC-MS analysis of 4-Ethylphenol in urine.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for 4-Ethylphenol in Serum/Plasma
This protocol is adapted from methods developed for similar phenolic compounds in biological fluids.[9][10][11]
3.2.1. Sample Preparation
-
Protein Precipitation:
-
To 200 µL of serum or plasma in a microcentrifuge tube, add an internal standard.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3.2.2. HPLC-FLD Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector:
Workflow for HPLC-FLD Analysis of 4-Ethylphenol
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in 4-Ethylphenol-d5
Welcome to the technical support center for 4-Ethylphenol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing isotopic exchange during its use as an internal standard or tracer in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix). This process, also known as back-exchange, can compromise the isotopic purity of the standard. If the deuterated standard loses its deuterium labels, it can be incorrectly identified and quantified as the unlabeled analyte, leading to inaccurate results in sensitive analytical methods like LC-MS/MS.
Q2: Which deuterium labels on this compound are most susceptible to exchange?
A: The deuterium atoms on this compound have varying susceptibility to exchange:
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Hydroxyl (-OD) group: The deuterium on the hydroxyl group is highly labile and will rapidly exchange with protons from any protic solvent (e.g., water, methanol).
-
Aromatic ring (-C-D): Deuterium atoms on the aromatic ring are generally more stable. However, they can undergo exchange, particularly at the ortho and para positions relative to the hydroxyl group, under acidic or basic conditions, or at elevated temperatures. The ethyl group deuteriums are the most stable.
Q3: What are the primary factors that can induce isotopic exchange in this compound?
A: Several experimental factors can promote the back-exchange of deuterium to hydrogen:
-
pH: Both strongly acidic and basic conditions can catalyze the H/D exchange on the aromatic ring.
-
Temperature: Higher temperatures, both during sample preparation/storage and in the analytical instrument (e.g., heated LC columns or high-temperature ion sources), can increase the rate of exchange.
-
Solvent: Protic solvents (containing exchangeable protons) like water and alcohols can serve as a source of hydrogen atoms for back-exchange.
-
Analytical Instrumentation: Certain ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) in LC-MS, have been shown to induce H/D exchange on aromatic rings.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the isotopic exchange of this compound.
Problem: Inconsistent or inaccurate quantification, suspecting isotopic exchange of this compound.
Step 1: Verify the Isotopic Purity of the Standard
Question: Is the new lot of this compound showing unexpected isotopic distribution?
-
Action: Review the Certificate of Analysis (CoA) for your deuterated standard, paying close attention to the stated isotopic purity and the positions of the deuterium labels. Analyze a fresh solution of the standard using high-resolution mass spectrometry to confirm its initial isotopic distribution.
-
Rationale: This establishes a baseline and confirms that the issue is not with the starting material itself.
Step 2: Evaluate Sample Preparation and Storage Conditions
Question: Could the sample preparation or storage be causing the isotopic exchange?
-
Action:
-
Solvent Selection: If possible, use aprotic solvents (e.g., acetonitrile, dioxane) for stock solutions. If an aqueous or protic solvent is necessary, prepare solutions fresh and minimize storage time.
-
pH Control: Avoid strongly acidic or basic conditions. If pH adjustment is required for your experimental workflow, perform it immediately before analysis to minimize the time the standard is exposed to these conditions.
-
Temperature Control: Prepare solutions at room temperature and store them at recommended low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize exposure to atmospheric moisture.
-
-
Rationale: Minimizing exposure to protons and harsh conditions is crucial to prevent back-exchange before analysis.
Step 3: Assess the Analytical Method for Induced Exchange
Question: Is the analytical method, particularly the LC-MS interface, causing the exchange?
-
Action:
-
LC Method Optimization: If using LC-MS, try to use mobile phases with a pH between 2.5 and 3, as this range can sometimes minimize back-exchange.
-
Ion Source Temperature: If using APCI or another high-temperature ion source, try reducing the desolvation or vaporizer temperature to the lowest level that still provides adequate sensitivity.
-
Flow Rate: The mobile phase flow rate can also influence the degree of exchange in some ion sources. Experiment with different flow rates if possible.
-
-
Rationale: The conditions within the mass spectrometer's ion source can be energetic enough to cause H/D exchange on the aromatic ring. Optimizing these parameters can mitigate the issue.
Step 4: Conduct a Stability Study
Question: How can I definitively determine the source and rate of isotopic exchange in my experiment?
-
Action: Perform a controlled experiment by incubating this compound in your sample matrix or analytical mobile phase under various conditions.
-
Variables to test: Time (e.g., 0, 2, 8, 24 hours) and Temperature (e.g., Room Temperature, 37°C).
-
Analysis: Analyze the samples at each time point by LC-MS or GC-MS to quantify the loss of deuterium labels.
-
-
Rationale: This experiment will provide direct evidence of isotopic exchange under your specific experimental conditions and help pinpoint the critical factors promoting it.
Experimental Protocols
Protocol 1: Mass Spectrometric Assessment of Isotopic Purity
-
Objective: To determine the initial isotopic purity of a this compound standard.
-
Materials: this compound standard, aprotic solvent (e.g., HPLC-grade acetonitrile), high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Prepare a stock solution of this compound in the aprotic solvent at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for direct infusion analysis (e.g., 1 µg/mL).
-
Infuse the solution directly into the mass spectrometer.
-
Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).
-
Examine the isotopic cluster for the molecular ion. The expected monoisotopic mass for C8H5D5O is approximately 127.10.
-
Calculate the percentage of each isotopologue (M, M+1, M+2, etc.) relative to the sum of all peaks in the cluster to determine the initial isotopic purity.
-
Protocol 2: Stability Assessment in Experimental Matrix
-
Objective: To evaluate the stability of this compound in the experimental sample matrix over time.
-
Materials: this compound, blank sample matrix (e.g., plasma, urine, cell lysate), LC-MS/MS system.
-
Procedure:
-
Spike the blank matrix with this compound to a final concentration typical for your experiments.
-
Aliquot the spiked matrix into several vials.
-
Analyze one aliquot immediately (T=0) using your established analytical method.
-
Incubate the remaining aliquots at a relevant temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and process it for analysis.
-
For each time point, monitor the mass transitions for both this compound and any potential back-exchanged species (d4, d3, etc.).
-
Plot the relative abundance of the d5 species over time to determine the rate of exchange.
-
Data Presentation
Table 1: Example Isotopic Purity Data for a New Lot of this compound
| Isotopologue | Relative Abundance (%) |
| d5 (Intended) | 99.2% |
| d4 | 0.6% |
| d3 | 0.2% |
| d2 | <0.1% |
| d1 | <0.1% |
| d0 (Unlabeled) | <0.1% |
Table 2: Illustrative Results of a Stability Study of this compound in an Acidic Aqueous Matrix (pH 2) at Room Temperature
| Incubation Time (hours) | % Remaining d5-Isotopologue | % d4-Isotopologue | % d3-Isotopologue |
| 0 | 99.1 | 0.7 | 0.2 |
| 4 | 97.5 | 2.1 | 0.4 |
| 8 | 95.2 | 4.0 | 0.8 |
| 24 | 88.6 | 9.5 | 1.9 |
Visualizations
Caption: A flowchart for troubleshooting isotopic exchange issues.
Technical Support Center: Optimizing GC-MS for 4-Ethylphenol-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Ethylphenol-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in GC-MS analysis?
A1: this compound is a deuterated form of 4-Ethylphenol, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard in GC-MS analysis for the quantification of 4-Ethylphenol.[1] Because it is chemically almost identical to 4-Ethylphenol, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample extraction and injection, leading to more accurate and precise quantification.
Q2: What are the key mass-to-charge ratios (m/z) to monitor for 4-Ethylphenol and its deuterated internal standard?
A2: For quantitative analysis, it is crucial to monitor specific ions for both the analyte and the internal standard. For 4-Ethylphenol, the primary ions to monitor are typically m/z 122 (molecular ion) and 107 (fragment ion).[2][3] For a deuterated internal standard like this compound, the specific m/z values will be higher due to the mass of deuterium. The exact ions should be confirmed by running a standard.
Q3: Can I analyze 4-Ethylphenol without derivatization?
A3: Yes, underivatized phenols can be analyzed using GC-MS.[2] However, derivatization can improve peak shape and thermal stability for some phenolic compounds. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5] The decision to derivatize depends on the specific requirements of the assay, such as sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in the Inlet or Column | 1. Replace the inlet liner with a new, deactivated liner.[6] 2. Trim the first few centimeters of the analytical column to remove any active sites that may have developed. 3. Use an ultra-inert GC column specifically designed for trace analysis. |
| Improper Injection Technique | 1. Optimize the injection temperature; too low may cause slow vaporization, while too high can cause degradation. 2. Ensure the injection volume is appropriate for the liner and column capacity. |
| Column Overload | 1. Dilute the sample to a lower concentration. 2. Check if the peak shape improves with a smaller injection volume. |
| Incompatible Solvent | 1. Ensure the sample solvent is compatible with the stationary phase of the column. |
Problem: Low Sensitivity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Leak in the System | 1. Perform a leak check on the GC-MS system, paying close attention to the inlet septum, column connections, and the MS vacuum system.[6] |
| Incorrect MS Parameters | 1. Verify that the correct ions are being monitored in the MS method (SIM or MRM mode). 2. Ensure the MS is properly tuned. |
| Sample Degradation | 1. Check the temperature of the inlet and transfer line; excessive heat can degrade phenols. 2. Consider derivatization to improve analyte stability. |
| Inefficient Extraction | 1. Optimize the sample preparation method, including the choice of extraction solvent and pH. |
Problem: High Background Noise or Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Syringe | 1. Thoroughly rinse the injection syringe with a clean solvent between injections. |
| Septum Bleed | 1. Replace the inlet septum. Overtightening the septum nut can cause bleed.[6] |
| Contaminated Carrier Gas | 1. Ensure high-purity carrier gas is being used and that gas filters are functioning correctly. |
| Column Bleed | 1. Condition the column according to the manufacturer's instructions. 2. Ensure the oven temperature does not exceed the column's maximum operating temperature. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for 4-Ethylphenol Analysis
This protocol is a general guideline and may require optimization based on the sample matrix.
-
Sample Preparation : To 1 mL of the liquid sample (e.g., urine, wine), add an appropriate amount of this compound internal standard solution.[4][5]
-
pH Adjustment : Adjust the pH of the sample to acidic conditions (e.g., pH 2) using an appropriate acid.
-
Extraction : Add 2 mL of a suitable organic solvent (e.g., a mixture of pentane and diethyl ether).[3]
-
Mixing : Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Phase Separation : Centrifuge the sample to separate the organic and aqueous layers.
-
Collection : Carefully transfer the organic (top) layer to a clean vial.
-
Concentration : Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.[7]
-
Analysis : The extract is now ready for GC-MS analysis.
GC-MS Parameters for 4-Ethylphenol Analysis
The following table provides a starting point for GC-MS method development. Parameters may need to be optimized for your specific instrument and application.
| Parameter | Setting | Reference |
| Injection Mode | Pulsed Splitless | [2] |
| Inlet Temperature | 200 - 260 °C | [2][8] |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | [8] |
| Column | e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm) | [2][8] |
| Oven Program | Initial: 50°C, hold for 1 minRamp: 10°C/min to 300°C, hold for 5 min | [8] |
| Transfer Line Temp | 300 °C | [8] |
| MS Mode | Selected Ion Monitoring (SIM) | [9] |
| Monitored Ions | 4-Ethylphenol: m/z 107, 122this compound: To be determined | [2][3] |
Visualizations
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Logical troubleshooting flow for common GC-MS issues.
References
- 1. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. manuallib.com [manuallib.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects with 4-Ethylphenol-d5 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 4-Ethylphenol-d5 as an internal standard to mitigate matrix effects in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in LC-MS/MS analysis?
A1: this compound is a deuterated form of 4-Ethylphenol, meaning some hydrogen atoms have been replaced by deuterium. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it serves as an ideal stable isotope-labeled internal standard (SIL-IS). Its primary role is to ensure the accurate quantification of the target analyte (4-Ethylphenol) in complex biological or environmental samples. By using a SIL-IS, variations that occur during sample preparation, as well as matrix effects like ion suppression or enhancement, and fluctuations in instrument response can be effectively corrected, leading to improved accuracy and precision in quantitative analysis.[1]
Q2: How does this compound help in overcoming matrix effects?
A2: Matrix effects arise from co-eluting compounds in the sample matrix that can interfere with the ionization of the target analyte, leading to inaccurate measurements.[2] Since this compound is chemically almost identical to 4-Ethylphenol, it exhibits nearly the same physicochemical properties. This means it will co-elute during chromatography and be affected by matrix interferences in the same way as the non-labeled analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, thus providing a more accurate quantification of the analyte.
Q3: When should the this compound internal standard be added to the sample?
A3: For optimal results, the internal standard should be added as early as possible in the sample preparation workflow.[3] Ideally, it should be introduced to the sample before any extraction or clean-up steps. This ensures that the internal standard experiences the same potential losses and variability as the analyte throughout the entire sample preparation process, from extraction to injection.
Q4: What are the typical mass transitions (MRM) for 4-Ethylphenol and its deuterated internal standard, this compound?
A4: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The following mass transitions are a good starting point for method development and should be optimized on your specific instrument. The precursor ion is the deprotonated molecule [M-H]⁻ in negative ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| 4-Ethylphenol | 121.1 | 106.1 | Analyte (Quantifier) |
| 4-Ethylphenol | 121.1 | 77.1 | Analyte (Qualifier) |
| This compound | 126.1 | 111.1 | Internal Standard (Quantifier) |
Note: These values are illustrative and should be empirically optimized on your specific instrument.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Incorrect MS Parameters | Verify that the precursor and product ion masses for this compound are correctly entered in the acquisition method. Infuse a standard solution of this compound directly into the mass spectrometer to optimize the cone/declustering potential and collision energy for the specific MRM transition. |
| Poor Ionization | Ensure the mobile phase composition is appropriate for the ionization of 4-Ethylphenol. For negative ion mode, a basic modifier may be necessary. Check for blockages in the ESI probe and ensure a stable spray is being generated. Optimize ion source parameters such as gas flows (nebulizer, drying gas) and temperature. |
| Sample Preparation Issues | The internal standard may be lost during sample extraction. Review the sample preparation protocol, especially pH adjustments and solvent choices for liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to ensure they are suitable for retaining 4-Ethylphenol. |
| Degradation of the Standard | Ensure proper storage of the this compound stock solution (typically in a cool, dark place). Prepare fresh working solutions regularly. |
Issue 2: High Variability in this compound Signal Across Samples
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and accurate pipetting of the internal standard into every sample. Thoroughly vortex each sample after adding the internal standard to ensure homogeneity. If using SPE, ensure cartridges are conditioned and eluted consistently. |
| Severe and Variable Matrix Effects | While this compound is designed to compensate for matrix effects, extreme variations between samples can still be problematic. Consider further sample cleanup or dilution to reduce the concentration of interfering matrix components. |
| Instrument Instability | A dirty ion source or inconsistent spray can lead to signal fluctuations. Clean the ion source and perform a system suitability test to ensure the instrument is performing optimally. |
Issue 3: Poor Peak Shape for this compound
| Possible Cause | Recommended Solution |
| Chromatographic Issues | Poor column performance or an inappropriate mobile phase can lead to peak tailing or splitting. Ensure the column is properly equilibrated and has not degraded. Optimize the mobile phase composition and gradient profile. |
| Secondary Interactions | Phenolic compounds can sometimes interact with active sites in the LC system. Using a mobile phase with an appropriate pH can help to minimize these interactions. |
| Injector Problems | A partially blocked injector port or needle can cause peak splitting. Perform routine maintenance on the autosampler. |
Experimental Protocols
Protocol 1: Quantification of 4-Ethylphenol in Human Urine using LC-MS/MS
This protocol details a method for extracting and quantifying 4-Ethylphenol from a biological matrix like human urine.
1. Materials and Reagents:
-
4-Ethylphenol (analyte)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
2. Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Ethylphenol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (50:50, v/v).[4]
3. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine sample, add 50 µL of the 100 ng/mL this compound internal standard spiking solution.[4] Vortex for 10 seconds.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.[4]
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.[4]
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.[4]
-
Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]
4. LC-MS/MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
Protocol 2: Analysis of 4-Ethylphenol in Wine using GC-MS
This protocol provides a method for the analysis of 4-Ethylphenol in wine, where it can be an indicator of spoilage.
1. Reagents and Materials:
-
4-Ethylphenol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (pesticide residue grade)
-
Sodium chloride (analytical grade)
2. Standard Solution Preparation:
-
Primary Stock Solutions (1000 µg/mL): Prepare stock solutions of 4-Ethylphenol and this compound in methanol.
-
Working Standard Solutions: Prepare calibration standards by serial dilution in a synthetic wine matrix (e.g., 12% ethanol in water).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Take a 10 mL aliquot of the wine sample.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.
-
Add 2 g of sodium chloride to increase the ionic strength.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower organic layer (dichloromethane).
-
Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.
4. GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature: 40°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Quantitative Data Summary
The following table summarizes typical validation parameters for a robust LC-MS/MS method for the quantification of 4-Ethylphenol using this compound as an internal standard.
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 1-10 µg/L |
| Limit of Quantification (LOQ) | 5-50 µg/L |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85-115% |
Disclaimer: These values are illustrative and representative of expected validation results. Specific values may vary based on the matrix, instrumentation, and laboratory conditions.[5]
Visualizations
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Logic of overcoming matrix effects with a stable isotope-labeled internal standard.
References
Technical Support Center: Deuterated Standards in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of low signal intensity with deuterated standards in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unexpectedly low signal intensity for my deuterated internal standard (IS)?
Low signal intensity of a deuterated internal standard can originate from several factors, which can be categorized as sample-related, chromatography-related, or instrument-related issues.
Common Causes:
-
Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of the deuterated standard in the MS source. This is one of the most frequent causes of signal variability and inaccuracy.
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample, especially if they are in chemically labile positions (e.g., on -OH, -NH, or -COOH groups). This process, known as back-exchange, reduces the concentration of the correct deuterated standard.
-
Standard Degradation: Improper storage conditions (e.g., exposure to light or elevated temperatures), repeated freeze-thaw cycles, or instability in the sample matrix can cause the standard to degrade, lowering its effective concentration.
-
Suboptimal Concentration: If the internal standard concentration is significantly lower than the analyte, its signal may be suppressed by the analyte itself. Conversely, a very high IS concentration can suppress the analyte signal.
-
Chromatographic Separation from Analyte: A phenomenon known as the "deuterium isotope effect" can cause a slight shift in retention time between the analyte and the deuterated IS. If this separation causes the IS to elute in a region of high ion suppression, it will be affected differently than the analyte, compromising quantification.
-
Poor Standard Quality: The deuterated standard may have low chemical or isotopic purity, resulting in a weaker signal for the target mass.
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, detector fatigue, or suboptimal source parameters (e.g., gas flows, temperatures, voltages) can lead to a general decrease in signal for all ions, including the IS.
Q2: How can I determine if matrix effects are causing the low signal of my deuterated standard?
Matrix effects are a common cause of signal variability and can be quantitatively assessed using a post-extraction spike experiment. This experiment compares the signal of the IS in a clean solvent to its signal in a blank matrix extract.
A detailed methodology for this experiment is provided in the "Experimental Protocols" section below. The workflow for this experiment is also visualized in the diagram below.
Interpreting the Results:
-
Ion Suppression: If the peak area of the IS in the matrix extract (Set B) is significantly lower than in the clean solvent (Set A), ion suppression is occurring.
-
Ion Enhancement: If the peak area in Set B is significantly higher than in Set A, ion enhancement is present.
-
Minimal Effect: If the peak areas are comparable, the matrix has a negligible effect on the IS signal.
Q3: My deuterated IS has a different retention time than the analyte. How do I fix this?
This is a known phenomenon called the "deuterium isotope effect," where deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If this shift is significant, it can lead to differential matrix effects.
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine your chromatograms to see the extent of separation.
-
Optimize Chromatography: Adjust the chromatographic method to minimize the separation. This can involve:
-
Modifying the mobile phase composition or gradient profile.
-
Changing the analytical column to one with different selectivity.
-
-
Evaluate Impact: If separation cannot be eliminated, use a post-column infusion experiment to determine if the analyte and IS are eluting into regions with different levels of ion suppression.
Q4: How can I check if my deuterated standard is degrading or has lost deuterium?
Degradation or isotopic back-exchange can lead to a gradual loss of the IS signal. The stability of the deuterium label is crucial, and labels on heteroatoms (e.g., -OH, -NH) are more susceptible to exchange.
Troubleshooting Steps & Protocols:
-
Prepare a Fresh Stock Solution: Prepare a new stock solution and a series of dilutions. Analyze them via direct infusion or LC-MS and compare the signal intensity to your current working solution to check for degradation or incorrect concentration.
-
Conduct a Stability Study:
-
Objective: To assess the stability of the IS in the sample matrix under your experimental conditions.
-
Method: Spike the deuterated IS into a blank matrix. Aliquot and incubate the samples at different temperatures (e.g., room temperature, 37°C) and for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples and monitor the signal of both the deuterated standard and the corresponding non-deuterated analyte. A decrease in the IS signal with a corresponding increase in the unlabeled analyte signal over time is a clear indicator of isotopic exchange.
-
-
Review Certificate of Analysis: Confirm that the deuterium labels are on stable, non-labile positions (e.g., carbon atoms not adjacent to heteroatoms).
Troubleshooting Workflow
When faced with poor IS signal intensity, a systematic approach can help identify the root cause efficiently. The following diagram outlines a logical troubleshooting workflow.
Quantitative Data Summary
The impact of matrix effects can vary significantly depending on the sample type and the cleanup method used. The following table provides representative data on the degree of ion suppression observed for a hypothetical analyte/IS pair in different biological matrices with and without a specific sample cleanup step (e.g., Solid-Phase Extraction - SPE).
| Biological Matrix | Sample Preparation | IS Peak Area (Neat Solvent) | IS Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Human Plasma | Protein Precipitation | 1,500,000 | 600,000 | 40% | Severe Suppression |
| Human Plasma | Solid-Phase Extraction (SPE) | 1,500,000 | 1,350,000 | 90% | Minimal Suppression |
| Human Urine | Dilute-and-Shoot (10x) | 1,500,000 | 1,050,000 | 70% | Moderate Suppression |
| Human Urine | Solid-Phase Extraction (SPE) | 1,500,000 | 1,410,000 | 94% | Minimal Suppression |
| Rat Brain Tissue | Homogenization & PPT | 1,500,000 | 450,000 | 30% | Severe Suppression |
| Rat Brain Tissue | Liquid-Liquid Extraction | 1,500,000 | 1,200,000 | 80% | Mild Suppression |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to quantitatively determine the extent of ion suppression or enhancement.
Objective: To quantify the impact of the sample matrix on the ionization of the deuterated internal standard.
Materials:
-
Blank matrix samples (at least 6 different lots if available, to assess variability).
-
Deuterated internal standard (IS) stock solution.
-
Clean solvent (e.g., mobile phase or reconstitution solvent).
-
All reagents and equipment required for your validated sample extraction procedure.
Methodology:
-
Prepare Set A (Neat Solution):
-
Take an aliquot of your clean solvent, equivalent to the final volume of your extracted samples.
-
Spike the deuterated IS into this solvent to achieve the final working concentration used in your assay.
-
Prepare in triplicate.
-
-
Prepare Set B (Post-Extraction Spike):
-
Take aliquots of your blank matrix.
-
Perform your complete sample extraction procedure on these blank samples.
-
After the final step (e.g., evaporation) and just before reconstitution, spike the deuterated IS into the dried extract.
-
Reconstitute the sample with the same clean solvent as used in Set A to achieve the same final concentration of IS.
-
Prepare using at least three different lots of blank matrix.
-
-
LC-MS Analysis:
-
Inject and analyze all samples from Set A and Set B using your established LC-MS method.
-
-
Data Analysis:
-
Calculate the average peak area for the IS in the neat solutions (Average Peak Area A).
-
Calculate the average peak area for the IS in the post-extraction spiked matrix samples (Average Peak Area B).
-
Calculate the Matrix Effect percentage (ME%) using the following formula: ME (%) = (Average Peak Area B / Average Peak Area A) x 100
-
Interpretation of Results:
-
ME < 85%: Indicates ion suppression.
-
ME > 115%: Indicates ion enhancement.
-
85% ≤ ME ≤ 115%: Suggests the matrix has no significant impact on ionization.
Technical Support Center: Deuterium Isotope Effect on Chromatographic Retention of 4-Ethylphenol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the deuterium isotope effect on the chromatographic retention of 4-Ethylphenol-d5.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect in chromatography?
A1: The deuterium isotope effect in chromatography refers to the change in retention time of a compound when one or more of its hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen.[1][2] This effect arises from the subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. C-D bonds are slightly shorter and stronger than C-H bonds, which can lead to a smaller molecular volume and altered intermolecular interactions with the stationary phase.[1]
Q2: How does the deuterium isotope effect manifest in reversed-phase HPLC for this compound?
A2: In reversed-phase high-performance liquid chromatography (RPLC), deuterated compounds like this compound typically exhibit shorter retention times, eluting slightly earlier than their non-deuterated (protiated) counterparts.[1][2] This is because the C-D bonds can lead to a slight reduction in the molecule's van der Waals interactions with the non-polar stationary phase, causing it to be eluted more quickly by the mobile phase.[1]
Q3: What factors influence the magnitude of the deuterium isotope effect on retention time?
A3: The extent of the retention time shift is influenced by several factors, including:
-
Number and position of deuterium atoms: A greater number of deuterium atoms can lead to a more pronounced effect. The position of deuteration within the molecule also plays a crucial role.
-
Chromatographic conditions: The specific stationary phase, mobile phase composition, temperature, and flow rate can all impact the degree of separation between the deuterated and non-deuterated compounds.[1]
-
Nature of the analyte: The overall structure and functional groups of the molecule influence its interaction with the stationary phase and thus the magnitude of the isotope effect.[1]
Q4: Can the deuterium isotope effect be advantageous in my research?
A4: Yes, while it can be a factor to consider in quantitative analysis, the deuterium isotope effect can also be leveraged. For instance, it can provide insights into reaction mechanisms and intermolecular interactions. The separation of deuterated and non-deuterated compounds can also be used for specific analytical purposes.
Troubleshooting Guide
Issue 1: I am observing a shorter retention time for this compound compared to 4-Ethylphenol. Is this expected?
Answer: Yes, this is the expected outcome in reversed-phase HPLC. The deuterium isotope effect typically causes deuterated compounds to elute slightly earlier than their non-deuterated analogs due to weaker interactions with the stationary phase.[1]
Issue 2: The peaks for 4-Ethylphenol and this compound are co-eluting or have very poor resolution.
Answer:
-
Optimize the mobile phase: Try a shallower gradient or a weaker mobile phase composition (e.g., a lower percentage of the organic solvent) to increase retention and potentially improve separation.
-
Change the stationary phase: A column with a different chemistry (e.g., a phenyl-hexyl phase instead of a C18) might offer different selectivity for the two compounds.
-
Adjust the temperature: Lowering the column temperature can sometimes enhance the separation of closely eluting peaks.
-
Decrease the flow rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution.
Issue 3: I am seeing inconsistent retention times for both 4-Ethylphenol and this compound across different runs.
Answer:
-
Check for system leaks: Ensure all fittings in your HPLC system are secure.
-
Ensure proper mobile phase preparation and degassing: Inconsistent mobile phase composition or the presence of dissolved gases can lead to retention time variability.
-
Verify column equilibration: Make sure the column is adequately equilibrated with the mobile phase before each injection.
-
Monitor system pressure: Fluctuations in backpressure can indicate pump issues or blockages that affect flow rate and retention times.
Issue 4: The peak shape for one or both compounds is poor (e.g., tailing or fronting).
Answer:
-
Check for column overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Ensure sample solvent compatibility: The solvent in which your sample is dissolved should be compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase.
-
Investigate potential secondary interactions: Peak tailing for phenolic compounds can sometimes be caused by interactions with active sites on the silica backbone of the stationary phase. Consider using a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) to suppress these interactions.
Data Presentation
The following table presents illustrative retention time data for 4-Ethylphenol and this compound under typical reversed-phase HPLC conditions. Please note that actual retention times may vary depending on the specific experimental setup.
| Compound | Retention Time (minutes) |
| 4-Ethylphenol | 8.54 |
| This compound | 8.49 |
Experimental Protocols
Objective: To determine the difference in retention time (Δt_R) between 4-Ethylphenol and this compound under specific reversed-phase HPLC conditions.
1. Sample Preparation:
- Prepare individual 1 mg/mL stock solutions of 4-Ethylphenol and this compound in methanol.
- From the stock solutions, prepare a 1:1 (v/v) mixture containing both compounds.
- Dilute the mixture with the initial mobile phase to a final concentration of 10 µg/mL for each compound.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 30% B to 70% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 275 nm
3. Data Analysis:
- Inject the prepared standard mixture onto the HPLC system.
- Record the chromatogram and identify the peaks corresponding to 4-Ethylphenol and this compound based on the injection of individual standards if necessary.
- Determine the retention time for each peak at its apex.
- Calculate the difference in retention time (Δt_R) between the two compounds: Δt_R = Retention Time (4-Ethylphenol) - Retention Time (this compound)
- Repeat the injection multiple times (n≥3) to assess the reproducibility of the retention times and the Δt_R.
Visualizations
References
Technical Support Center: Analysis of 4-Ethylphenol with 4-Ethylphenol-d5 Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using 4-Ethylphenol-d5 as an internal standard for the LC-MS analysis of 4-Ethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of 4-Ethylphenol?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, 4-Ethylphenol.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[4] Essentially, even if 4-Ethylphenol is present in the sample, its signal may be artificially low, leading to inaccurate quantification.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically and physically almost identical to 4-Ethylphenol, meaning it will behave similarly during sample preparation, chromatography, and ionization.[2][5] The key advantage is that it will experience nearly the same degree of ion suppression as the non-labeled 4-Ethylphenol.[1][2] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of matrix effects.[1]
Q3: What are the common causes of ion suppression when analyzing 4-Ethylphenol?
A3: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with 4-Ethylphenol and its deuterated internal standard for ionization in the MS source.[4] Common sources include:
-
Endogenous compounds: Salts, phospholipids, and proteins from biological matrices like plasma or urine.[6][7][8]
-
Exogenous substances: Mobile phase additives (e.g., trifluoroacetic acid), plasticizers from lab consumables, and co-administered drugs or their metabolites.[2][9]
Q4: I am observing a low signal for my this compound internal standard. What are the possible causes?
A4: A low signal for your deuterated internal standard can be due to several factors:
-
Significant Ion Suppression: The sample matrix may be causing strong ion suppression that affects both the analyte and the internal standard.[10]
-
Chromatographic Separation: A slight shift in retention time between 4-Ethylphenol and this compound (deuterium isotope effect) can cause them to experience different degrees of ion suppression if they elute in a region with interfering matrix components.[10][11]
-
Suboptimal Concentration: If the concentration of the internal standard is too high, it can suppress the analyte signal and even its own signal.[2][12] Conversely, a very low concentration may be suppressed by high levels of the analyte or matrix components.[10]
-
Standard Quality and Stability: Degradation of the this compound standard due to improper storage or handling can lead to a lower effective concentration. Also, the position of the deuterium labels should be on stable parts of the molecule to prevent H/D exchange.
-
Instrumental Issues: A dirty ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal intensity.[10]
Troubleshooting Guides
Problem 1: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression, causing inconsistent results.[4]
-
Solutions:
-
Implement a More Robust Sample Preparation Method: A thorough sample cleanup using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can minimize the variability in matrix effects.[1][7]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[1][2]
-
Ensure Co-elution of Analyte and Internal Standard: Verify that 4-Ethylphenol and this compound are co-eluting. Even a small separation can expose them to different matrix environments.[5][11]
-
Problem 2: Low signal intensity for 4-Ethylphenol, even at high concentrations.
-
Possible Cause: Significant ion suppression is occurring.
-
Solutions:
-
Optimize Sample Preparation: Improve the sample cleanup procedure to remove interfering matrix components. Techniques like SPE are generally more effective than protein precipitation at removing phospholipids and other sources of ion suppression.[1][7][13]
-
Adjust Chromatographic Conditions: Modify the LC method to separate 4-Ethylphenol from the regions of ion suppression. This can be achieved by changing the gradient, mobile phase composition, or the type of column.[1]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[4] This is only a viable option if the 4-Ethylphenol concentration is high enough to be detected after dilution.
-
Switch Ionization Mode or Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to ion suppression.[2][9] Alternatively, switching from positive to negative ionization mode (if applicable for your analyte) may reduce interferences.[9]
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment helps to visualize at which retention times co-eluting matrix components cause ion suppression.
Materials:
-
Syringe pump
-
Tee-union
-
Standard solution of 4-Ethylphenol and this compound
-
Blank matrix extract (prepared using your current sample preparation method)
-
LC-MS system
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. The outlet of the tee-union should be connected to the MS ion source.
-
Analyte Infusion: Fill a syringe with a solution of 4-Ethylphenol and this compound at a concentration that gives a stable and moderate signal. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin infusing the standard solution into the MS and acquire data in MRM mode for both 4-Ethylphenol and this compound. You should observe a stable baseline signal.
-
Inject Blank Matrix: While continuously infusing the standards, inject a blank matrix extract onto the LC column and run your chromatographic method.
-
Data Analysis: Monitor the signal for the infused standards throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from the matrix.[5]
Protocol 2: Assessing Matrix Effects Using Post-Extraction Spike Analysis
This protocol quantifies the extent of ion suppression or enhancement caused by the sample matrix.
Materials:
-
Blank matrix samples
-
Standard solutions of 4-Ethylphenol and this compound
-
Clean solvent (e.g., mobile phase)
Procedure:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the 4-Ethylphenol and this compound standards into a clean solvent at the desired concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. After the final extraction step and before analysis, spike the extracted matrix with the same concentration of 4-Ethylphenol and this compound as in Set A.[10]
-
-
Analysis: Analyze both sets of samples by LC-MS.
-
Calculate Matrix Effect: The matrix effect can be calculated as a percentage using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression is occurring. |
| > 100% | Ion Enhancement is occurring. |
| ≈ 100% | The matrix has a minimal effect. |
Visual Guides
Caption: Troubleshooting workflow for ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. providiongroup.com [providiongroup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Instability of deuterium labels on internal standards during sample prep
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of deuterium-labeled internal standards (IS) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium label instability?
Deuterium label instability refers to the loss or exchange of deuterium atoms on a stable isotope-labeled (SIL) internal standard with hydrogen atoms from the surrounding environment.[1][2] This phenomenon, often called "back-exchange," can occur during sample preparation, storage, or analysis and is influenced by factors like solvent, pH, and temperature.[1][3] The primary mechanism is a chemical exchange with protons from the solvent or matrix components.[2]
Q2: Why is deuterium label instability a problem in quantitative analysis?
The core principle of using a SIL internal standard is that it behaves nearly identically to the analyte, compensating for variability in sample preparation and instrument response.[4][5] If the deuterium label is unstable, this assumption is violated. The instability can lead to several critical issues:
-
Inaccurate Quantification: A drifting internal standard signal (either decreasing or increasing) over an analytical run will lead to biased results.[1] If the IS concentration changes, the analyte-to-IS ratio, which is the basis for quantification, will be incorrect.[6]
-
Signal Contribution: If the deuterated standard loses its label and converts back to the unlabeled analyte, it will artificially inflate the analyte's signal, causing a positive bias, especially at low concentrations.[1][6]
-
Poor Reproducibility: The rate of exchange can be inconsistent across different samples or batches, leading to poor precision and reproducibility in the assay.[7]
Q3: What are the most common causes of deuterium label instability?
The stability of a deuterium label is highly dependent on its chemical environment and position on the molecule.[2] Key causes include:
-
Label Position: Deuterium atoms on heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH) are highly prone to rapid exchange with protons in solvents like water.[2][8] Deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons) can also exchange through keto-enol tautomerism, especially under acidic or basic conditions.[2]
-
pH of the Solution: Strongly acidic or basic conditions can catalyze the back-exchange of deuterium for hydrogen.[1][9] The rate of exchange is often pH-dependent.[9]
-
Temperature: Higher temperatures during sample preparation (e.g., heating steps) or in the autosampler can accelerate the rate of exchange.[3]
-
Solvent Composition: Protic solvents (like water or methanol) provide a ready source of protons (¹H) that can exchange with deuterium atoms.[2]
Q4: How do I choose a stable deuterated internal standard?
Choosing a high-quality, stable internal standard is the most effective way to prevent issues.[1] Consider the following:
-
Position of Labels: Select standards where deuterium atoms are placed on chemically stable positions, such as aromatic rings or aliphatic carbons not adjacent to heteroatoms.[1][8] These positions are not susceptible to back-exchange under typical analytical conditions.
-
Alternative Isotopes: When possible, consider using internal standards labeled with ¹³C or ¹⁵N.[2][10] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not subject to chemical exchange.[2][6]
-
Purity: Ensure the standard has high isotopic purity and is free from contamination with the unlabeled analyte.[5]
Troubleshooting Guide
Issue 1: The internal standard signal is systematically decreasing or increasing during the analytical run.
This symptom, known as signal drift, can strongly indicate deuterium label instability.[1]
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the internal standard in your sample diluent and mobile phase for a time equivalent to a typical analytical run.[1] Re-inject this solution and compare the IS response to a freshly prepared standard. A significant decrease in the IS signal or an increase in the unlabeled analyte signal confirms instability.[1]
-
Adjust pH: If back-exchange is suspected, adjust the pH of your sample and chromatographic solvents to be as close to neutral as possible.[1] Avoid strongly acidic or basic conditions.[1]
-
Lower Temperature: If your workflow involves elevated temperatures (e.g., sample incubation, high-temperature autosampler), try reducing the temperature to see if the drift is minimized.
Issue 2: I suspect my deuterated internal standard is contributing to the analyte signal.
This can happen either through in-source fragmentation/loss of deuterium or the presence of unlabeled analyte as an impurity in the standard.[1]
Troubleshooting Steps:
-
Check for Impurities: Analyze a high-concentration solution of the internal standard alone. If a peak is detected at the mass transition of the unlabeled analyte, it indicates the presence of an impurity. Contact the supplier for a higher purity batch if the level is significant.[1]
-
Optimize Mass Spectrometer Conditions: The loss of a deuterium atom can sometimes occur within the mass spectrometer's ion source.[1] To minimize this "in-source fragmentation," try adjusting source parameters like collision energy or cone voltage.[1]
-
Review Label Position: If the label is in a known labile position, the conversion to the unlabeled form may be happening in solution before injection. Refer to the stability test in Issue 1.
Quantitative Data on Label Instability
The degree of back-exchange can be significant, directly impacting analytical accuracy. The stability is highly dependent on the molecular structure and the conditions of the matrix.
| Compound/Matrix | Incubation Conditions | Observation | Potential Impact |
| Deuterated compound in plasma | 1 hour at room temperature | A 28% increase in the signal of the non-labeled compound was observed. | Significant overestimation of the analyte concentration. |
| Haloperidol-d₄ in an extraction solvent | During method development | A 35% difference in extraction recovery was observed between haloperidol and its deuterated standard. | Inaccurate quantification due to differential behavior during sample prep. |
| Aldosterone-d₈ in solution | During assay validation | The internal standard was found to lose 15-20% of its deuterium over the course of the assay.[6] | Erroneously high analyte concentrations would be reported.[6] |
Experimental Protocols
Protocol: Assessing the Stability of a Deuterated Internal Standard
This protocol provides a direct method to test for H/D back-exchange in the solvents and matrices used in your analytical workflow.
Objective: To determine if the deuterated internal standard (d-IS) is chemically stable under the conditions of the experiment by monitoring for a decrease in its signal and a corresponding increase in the signal of the unlabeled analyte.
Materials:
-
Deuterated internal standard (d-IS)
-
Unlabeled analyte standard
-
Blank matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., acetonitrile, methanol)
-
LC-MS mobile phase solvents
Procedure:
-
Prepare Stock Solutions: Prepare separate stock solutions of the analyte and the d-IS in a suitable organic solvent.
-
Prepare Test Solutions:
-
Set A (Control): Spike the d-IS into a fresh aliquot of your typical sample diluent (e.g., 50:50 acetonitrile:water) to a final concentration used in your assay.
-
Set B (Matrix Incubation): Spike the d-IS into a fresh aliquot of your biological matrix (e.g., blank plasma) to the same final concentration.
-
Set C (Mobile Phase Incubation): Spike the d-IS into your initial mobile phase composition to the same final concentration.
-
-
Incubation:
-
Immediately after preparation (T=0), inject an aliquot from each set onto the LC-MS/MS system and record the peak areas for both the d-IS and the unlabeled analyte mass transitions.
-
Store the remaining solutions under the conditions that mimic your entire sample preparation and analysis sequence. For example, let them sit on a benchtop for 1 hour, then in an autosampler at 10°C for 24 hours.
-
-
Final Analysis:
-
After the incubation period (T=final), re-inject an aliquot from each set.
-
Record the peak areas for both the d-IS and the unlabeled analyte transitions.
-
-
Data Analysis:
-
Compare d-IS Response: For each set, compare the peak area of the d-IS at T=final to its area at T=0. A significant decrease suggests degradation or loss.
-
Monitor Analyte Signal: In the d-IS-only solutions (Sets A, B, and C), compare the peak area for the unlabeled analyte transition at T=final to T=0. A significant increase in this signal is direct evidence of H/D back-exchange.[1]
-
Visualizations
Troubleshooting Workflow for Internal Standard Instability
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
How to correct for isotopic impurity in 4-Ethylphenol-d5
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to correct for isotopic impurity in 4-Ethylphenol-d5 when used as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a deuterated form of 4-Ethylphenol, where five hydrogen atoms have been replaced by deuterium. It is commonly used as an internal standard in quantitative analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Using a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision, as it helps correct for variations during sample preparation and analysis, as well as matrix effects.[2]
Q2: What is isotopic impurity and why is it a concern?
A2: Isotopic impurity refers to the presence of molecules with different isotopic compositions within a supposedly pure sample of a deuterated compound. For this compound, this includes the presence of the unlabeled 4-Ethylphenol (d0) and partially deuterated variants (d1, d2, d3, d4). The presence of these impurities can interfere with the quantification of the target analyte, leading to inaccurate results.[3] Therefore, determining the isotopic purity is a critical step for any quantitative assay using a stable isotope-labeled internal standard.[2]
Q3: How do I determine the isotopic purity of my this compound standard?
A3: The primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] These methods allow for the identification and quantification of the different isotopologues present in the standard.
Q4: What are the common isotopologues to consider for this compound?
A4: When analyzing this compound, you should consider the presence of the unlabeled analyte (d0) and any partially deuterated forms (d1-d4) as potential impurities. The relative abundance of these will determine the isotopic purity of the d5 standard.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Non-linear calibration curve | The isotopic distribution of the analyte is interfering with the signal of the internal standard, or the internal standard has significant isotopic impurities.[3] | 1. Verify the isotopic purity of the this compound standard using HR-MS. 2. Apply a mathematical correction to account for the contribution of the analyte's natural isotopes to the internal standard's signal. 3. Consider using a non-linear calibration function that accounts for these interferences.[3] |
| Inaccurate quantitative results | The assumed isotopic purity of the internal standard is incorrect, leading to errors in the final calculated concentration of the analyte. | 1. Re-evaluate the isotopic purity of your this compound standard. 2. Incorporate the measured isotopic distribution into your quantification calculations to correct for the impurities. |
| Unexpected peaks in the mass spectrum of the standard | The this compound standard may contain chemical impurities in addition to isotopic ones, or H/D exchange may be occurring. | 1. Analyze the standard by itself to identify all peaks. 2. Confirm the structural integrity of the compound using NMR.[4] 3. Investigate the possibility of hydrogen-deuterium exchange with the solvent or during sample preparation.[5][6] |
Quantitative Data Summary
The table below summarizes the molecular weights of 4-Ethylphenol and its d5 isotopologue. This information is essential for mass spectrometry analysis.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Average Molar Mass ( g/mol ) |
| 4-Ethylphenol | C₈H₁₀O | 122.0732 | 122.16[7][8] |
| This compound | C₈H₅D₅O | 127.1046 | 127.20 |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines the steps to determine the isotopic distribution of a this compound standard.
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for your instrument (e.g., 1 µg/mL).
-
Instrument Setup:
-
Use a high-resolution mass spectrometer capable of resolving the different isotopologues.
-
Infuse the sample directly or use an appropriate chromatography method (LC or GC).
-
Acquire data in full scan mode to capture the entire isotopic cluster.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of 4-Ethylphenol (d0) and this compound, as well as the intermediate isotopologues (d1-d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity. The isotopic purity of the d5 compound is calculated as: % Purity = (Intensity of d5) / (Sum of intensities of all isotopologues) * 100
-
Protocol 2: Correction for Isotopic Impurity in a Quantitative Assay
This protocol describes how to correct for the presence of the unlabeled analyte (d0) in the this compound internal standard.
-
Determine the Contribution Factor (CF):
-
Analyze a solution containing only the this compound internal standard.
-
Measure the signal intensity at the m/z of the unlabeled analyte (d0) and the deuterated standard (d5).
-
Calculate the contribution factor: CF = (Intensity of d0) / (Intensity of d5)
-
-
Analyze Samples and Standards:
-
Prepare calibration standards and unknown samples by spiking with a known amount of the this compound internal standard.
-
Acquire data, measuring the signal intensity for both the analyte (d0) and the internal standard (d5).
-
-
Correct the Analyte Signal:
-
For each sample and standard, calculate the contribution of the internal standard to the analyte signal: Contribution = Intensity of d5 * CF
-
Subtract this contribution from the measured analyte signal: Corrected Analyte Intensity = Measured Analyte Intensity - Contribution
-
-
Quantification:
-
Create the calibration curve using the ratio of the Corrected Analyte Intensity to the Internal Standard Intensity.
-
Calculate the concentration of the analyte in the unknown samples using this calibration curve.
-
Visualizations
Caption: Workflow for isotopic impurity correction.
Caption: Logical diagram for data correction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol, 4-ethyl- [webbook.nist.gov]
Technical Support Center: Improving Reproducibility with Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing deuterated internal standards to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a deuterated internal standard in quantitative analysis?
A deuterated internal standard (IS) is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] Its primary function is to serve as an internal reference to correct for variations that can arise during sample preparation and analysis.[2][3] Because the deuterated internal standard is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[3][4] By adding a known quantity of the deuterated IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification.[3] This ratiometric measurement leads to more precise and accurate results.[3]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[3][5] The generally recommended specifications are:
| Purity Type | Recommended Purity |
| Chemical Purity | >99%[3][5] |
| Isotopic Enrichment | ≥98%[3][5] |
High chemical purity ensures that no other compounds are present to interfere with the analysis.[3] High isotopic purity is critical to minimize the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[3][6]
Q3: How many deuterium atoms are optimal for an internal standard?
Typically, a deuterated internal standard should contain between two and ten deuterium atoms.[3][5] A sufficient number of deuterium atoms is necessary to ensure that the mass-to-charge ratio (m/z) of the deuterated IS is clearly resolved from the natural isotopic distribution of the analyte, thus preventing analytical interference.[3] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable.[3] The ideal number depends on the molecular weight of the analyte and the need to shift the m/z of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.[5]
Q4: Where on the molecule should the deuterium labels be placed?
Deuterium atoms should be positioned on a chemically stable part of the molecule that does not undergo hydrogen-deuterium exchange with the solvent or during sample processing.[1] It is advisable to avoid placing labels on exchangeable sites such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[7][8] The labeling position should be carefully selected to minimize the "deuterium isotope effect," which can cause slight differences in retention time between the analyte and the internal standard.[6][9]
Troubleshooting Guides
Problem 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.[5]
-
Inaccurate measurement of sample concentrations.[5]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Addition of Internal Standard | Ensure the internal standard is added precisely and consistently to all samples and standards at the beginning of the sample preparation process.[10] Use calibrated pipettes and consistent procedures. |
| Differential Matrix Effects | Matrix effects can suppress or enhance the ionization of the analyte and internal standard to different extents, especially if they do not co-elute perfectly.[11][12] To investigate, prepare two sets of samples: one with the standard in a clean solvent and another with the standard spiked into an extracted blank matrix. A significant difference in signal indicates matrix effects.[8] To mitigate this, improve sample cleanup, dilute the sample, or optimize chromatography to separate the analyte from interfering matrix components.[8] |
| Internal Standard Instability | The internal standard may be degrading in the sample matrix or during storage.[1] Assess the stability of the internal standard by incubating it in the sample matrix under experimental conditions and re-analyzing. Prepare fresh standards and samples if degradation is observed. |
| Ion Source Contamination | A contaminated ion source can lead to inconsistent ionization and signal suppression.[1] Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Problem 2: Drifting or Loss of Internal Standard Signal
Symptoms:
-
A gradual decrease in the internal standard signal over the course of an analytical run.[13]
-
An unexpected increase in the analyte signal over time.[3]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) | Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[5][7] This is more likely with labels at acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.[5][7] To troubleshoot, evaluate the stability of the internal standard in the solvent and mobile phase over time.[5] Avoid highly acidic or basic conditions and store solutions at low temperatures.[3][7] Consider using an internal standard with deuterium labels on more stable positions.[7] |
| Adsorption or Carryover | The internal standard may be adsorbing to surfaces in the LC system or autosampler, leading to carryover and signal drift.[5] To address this, use a stronger wash solvent in the autosampler, increase the wash time, or passivate the system by injecting a high-concentration standard before running samples.[5] |
| In-source Fragmentation | The deuterated internal standard might lose a deuterium atom in the mass spectrometer's ion source, causing it to be detected at the same mass as the analyte.[5] Optimize mass spectrometer source conditions, such as collision energy and cone voltage, to minimize in-source fragmentation.[5] |
Problem 3: Chromatographic Separation of Analyte and Internal Standard
Symptoms:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in polarity and cause the deuterated compound to elute slightly earlier in reversed-phase chromatography.[7][9] To address this, modify the chromatographic gradient to be less steep, adjust the mobile phase composition, or experiment with different column chemistries or temperatures to improve co-elution.[3] If possible, using an internal standard with fewer deuterium atoms may reduce the isotope effect.[3] |
Problem 4: Purity Issues with the Deuterated Internal Standard
Symptoms:
-
Unexpected peaks in the chromatogram.
-
Positive bias in results, especially at lower concentrations.[3]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Chemical Impurities | The presence of other compounds in the internal standard solution can lead to interfering peaks.[3] Review the certificate of analysis for the stated chemical purity. If necessary, purify the internal standard or obtain a new batch from the supplier. |
| Isotopic Impurity (Presence of Unlabeled Analyte) | The presence of the unlabeled analyte as an impurity in the deuterated internal standard is a common issue that can lead to an overestimation of the analyte's concentration.[3][6] To assess this, inject a high concentration of the internal standard solution without the analyte and check for a signal at the analyte's mass transition.[5] Review the certificate of analysis for isotopic purity and contact the supplier if significant unlabeled analyte is detected.[5] |
Experimental Protocols
General Protocol for Quantitative Analysis using a Deuterated Internal Standard
This protocol outlines a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard with LC-MS/MS.
1. Preparation of Standards and Solutions
-
Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard in the same solvent.[2]
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix.[2]
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a concentration that will provide a stable and reproducible signal.[2]
2. Sample Preparation (Protein Precipitation Example)
-
Aliquot 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.[2]
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.[4]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[2][4]
-
Transfer the supernatant to a clean tube or a 96-well plate.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[2]
-
Vortex and centrifuge again before transferring to autosampler vials for LC-MS/MS analysis.[2]
3. LC-MS/MS Analysis
-
LC System: Use a suitable HPLC or UPLC system.
-
Column: Select a column that provides good separation for the analyte (e.g., C18).[2]
-
Mobile Phase: Use a mobile phase composition and gradient that achieves good peak shape and resolution.
-
Mass Spectrometer: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, with specific transitions for the analyte and the deuterated internal standard.[4]
4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in each sample, standard, and QC.
-
Calculate the peak area ratio of the analyte to the internal standard for each injection.[4][10]
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol: Assessment of Isotopic Purity
This protocol describes how to assess the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS).
-
Sample Preparation: Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis.[1]
-
HRMS Analysis: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.[1]
-
Data Analysis:
Visualizations
Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. myadlm.org [myadlm.org]
- 13. researchgate.net [researchgate.net]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethylphenol-d5 & Calibration Curve Non-Linearity
Welcome to the technical support center for addressing calibration curve non-linearity when using 4-Ethylphenol-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis when using this compound?
Non-linearity in calibration curves, even when using a deuterated internal standard like this compound, can arise from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector response may no longer be proportional to the analyte concentration, leading to a plateau in the curve.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard. While a deuterated internal standard is designed to compensate for these effects, differential matrix effects can still occur.
-
Ion Source Saturation: High concentrations of the analyte and other matrix components can lead to competition for ionization in the ion source, resulting in a non-linear response.
-
Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions are a common source of non-linearity.
-
Chemical Properties of 4-Ethylphenol: As a phenolic compound, 4-Ethylphenol may be prone to adsorption onto surfaces of the LC system, particularly at low concentrations, which can affect linearity.
-
Isotopic Instability of this compound: In rare cases, deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange. This is more likely to occur at unstable labeling positions and can be influenced by the pH of the mobile phase.
Q2: My calibration curve for 4-Ethylphenol is non-linear. Is it still acceptable to use for quantification?
Yes, a non-linear calibration curve can be used for quantification, provided that the chosen regression model accurately describes the relationship between concentration and response. A quadratic (second-order polynomial) regression is often a suitable model for non-linear curves. However, it is crucial to validate the non-linear method for accuracy and precision across the entire range of the curve. It is also important to have a sufficient number of calibration points to accurately define the curve.
Q3: What is an acceptable R-squared (R²) value for a non-linear calibration curve?
While an R² value close to 1.0 is desirable for linear regression, its interpretation for non-linear models can be misleading. For non-linear regression, it is more important to visually inspect the curve and the residual plot. A good fit will have the data points closely following the curve, and the residuals should be randomly scattered around the x-axis. A pattern in the residuals (e.g., a U-shape) suggests that the chosen model is not appropriate for the data.
Q4: How can I determine if matrix effects are causing the non-linearity in my 4-Ethylphenol assay?
A post-extraction addition experiment can be performed to assess matrix effects. This involves comparing the response of 4-Ethylphenol and this compound in a neat solution (clean solvent) to their response when spiked into an extracted blank matrix. A significant difference in the response indicates the presence of matrix effects.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving non-linearity in your calibration curve for 4-Ethylphenol.
Guide 1: Investigating Detector or Ion Source Saturation
Issue: The calibration curve flattens at higher concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for detector or ion source saturation.
Experimental Protocol: Dilution Test
-
Prepare your calibration standards as usual.
-
Take an aliquot of the highest concentration standard and dilute it 10-fold with the initial mobile phase.
-
Inject the diluted standard.
-
Calculate the concentration of the diluted standard using the linear portion of your original calibration curve.
-
Compare the back-calculated concentration to the expected concentration. If they match, saturation is the likely cause of non-linearity at the higher concentrations.
Guide 2: Assessing Matrix Effects
Issue: Poor linearity across the entire calibration range, especially with complex matrices.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocol: Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample and spike the analyte and this compound into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) and recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpret the results:
-
An ME value significantly different from 100% indicates ion suppression or enhancement.
-
Low recovery indicates inefficient extraction.
-
Guide 3: Evaluating the Internal Standard (this compound) Performance
Issue: Inconsistent internal standard response or poor correction for analyte variability.
Troubleshooting Workflow:
Validation & Comparative
The Gold Standard for Analytical Accuracy: A Guide to Method Validation Using 4-Ethylphenol-d5
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable analytical data is paramount. In the realm of quantitative analysis, particularly in complex matrices, the choice of a suitable internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical methods validated using 4-Ethylphenol-d5, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards are widely regarded as the gold standard in analytical chemistry, especially for mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] this compound, a deuterated form of 4-Ethylphenol, serves as an ideal internal standard for the quantification of phenolic compounds.[3] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[2]
Performance Comparison: The Deuterated Advantage
The primary advantage of using a deuterated internal standard like this compound lies in its ability to co-elute with the target analyte. This co-elution ensures that both the analyte and the internal standard experience the same degree of signal suppression or enhancement from the sample matrix, leading to more accurate and precise quantification.
| Validation Parameter | This compound (Deuterated Internal Standard) | Non-Deuterated Structural Analog (e.g., 4-Propylphenol) |
| Linearity (R²) | Typically ≥ 0.99[4] | May be lower due to inconsistent matrix effect compensation. |
| Accuracy (% Recovery) | Expected to be within 85-115%[4] | Can be more variable and fall outside the acceptable range. |
| Precision (% RSD) | Generally < 15%[4] | Often higher due to incomplete correction of variability. |
| Limit of Quantification (LOQ) | Lower, enabling more sensitive detection. | Higher, potentially limiting the detection of low-level analytes. |
| Matrix Effect Compensation | Excellent, due to co-elution with the analyte. | Less effective, as elution times and ionization efficiencies may differ. |
Experimental Protocol: Quantification of 4-Ethylphenol in Wine using GC-MS with this compound Internal Standard
This protocol provides a general methodology for the quantification of 4-ethylphenol in a wine matrix, a common application where monitoring of this compound is crucial for quality control.
1. Materials and Reagents:
-
4-Ethylphenol (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Dichloromethane (GC grade)
-
Sodium chloride
-
Wine sample
2. Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-Ethylphenol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions to prepare a series of calibration standards at concentrations ranging from 1 to 500 µg/L.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Take a 10 mL aliquot of the wine sample.
-
Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.[1]
-
Add 2 g of sodium chloride to the sample to increase the ionic strength.[1]
-
Add 2 mL of dichloromethane and vortex for 2 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.[1]
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.[1]
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Ethylphenol: m/z 122, 107, 77
-
This compound: m/z 127, 112, 82
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of 4-Ethylphenol to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of 4-Ethylphenol in the wine sample by applying the peak area ratio to the regression equation of the calibration curve.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method using an internal standard. This process ensures that the method is suitable for its intended purpose and consistently produces reliable and accurate results.
Caption: General workflow for analytical method validation.
References
A Comparative Guide: 4-Ethylphenol-d5 Versus Non-Deuterated Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within chromatographic and mass spectrometric techniques, the choice of an appropriate internal standard is a critical determinant of data integrity and reliability. This guide provides an objective comparison between the deuterated internal standard, 4-Ethylphenol-d5, and non-deuterated (structural analogue) internal standards. The information presented is supported by established principles from experimental data to assist researchers in making informed decisions for their analytical assays.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms of the analyte molecule are replaced with deuterium, a stable isotope of hydrogen.[1] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1][2] Non-deuterated internal standards, on the other hand, are typically structural analogues of the analyte, meaning they have a similar chemical structure but are not isotopically labeled.[1]
Performance Characteristics: A Head-to-Head Comparison
The primary function of an internal standard is to compensate for variations that can occur during sample preparation, injection, and analysis.[3][4] An ideal internal standard should behave chemically and physically as similarly to the analyte of interest as possible.[3]
Here, we summarize the key performance differences between this compound and a hypothetical non-deuterated structural analogue internal standard (e.g., 4-propylphenol) for the quantitative analysis of 4-ethylphenol.
Table 1: Comparison of Performance Characteristics
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analogue) |
| Chemical & Physical Properties | Nearly identical to 4-Ethylphenol | Similar, but with notable differences |
| Chromatographic Co-elution | High likelihood of co-elution with 4-Ethylphenol[4] | Different retention time by design[5] |
| Matrix Effect Compensation | Excellent; experiences the same ion suppression/enhancement as the analyte due to co-elution[5][6] | Variable and often incomplete; differences in retention time and ionization efficiency can lead to inadequate correction[7] |
| Extraction Recovery Tracking | Accurately mimics the extraction recovery of 4-Ethylphenol | May exhibit different extraction efficiencies, leading to less accurate correction[7] |
| Accuracy | High; significantly improves accuracy of quantification[3] | Can be compromised due to differential matrix effects and extraction recovery[6] |
| Precision (%RSD) | Generally low (<15%), reflecting high reproducibility[7] | Can be higher due to incomplete correction of analytical variability[7] |
| Linearity of Calibration Curve (R²) | Typically ≥ 0.99[7] | May be lower if the internal standard does not adequately correct for variability[7] |
| Potential for Isotopic Effects | Can occasionally lead to slight chromatographic separation from the analyte[8] | Not applicable |
Experimental Protocols
To objectively evaluate the performance of this compound against a non-deuterated internal standard, a robust experimental protocol is essential. Below is a detailed methodology for a comparative study using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of phenols in complex matrices like wine or biological fluids.[3][9]
Objective: To compare the accuracy, precision, and matrix effect compensation of this compound versus a non-deuterated structural analogue internal standard for the quantification of 4-Ethylphenol.
Materials:
-
4-Ethylphenol standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., 4-propylphenol)
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Blank matrix (e.g., synthetic wine or plasma)
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 4-Ethylphenol, this compound, and the non-deuterated IS in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to appropriate concentrations for spiking into calibration standards and quality control (QC) samples.
-
-
Preparation of Calibration Standards and QC Samples:
-
Prepare two sets of calibration curves by spiking the 4-Ethylphenol standard into the blank matrix at a range of concentrations (e.g., 1-1000 µg/L).[9][10]
-
To one set, add a constant concentration of this compound.
-
To the second set, add a constant concentration of the non-deuterated IS.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation for Plasma): [1]
-
Aliquot 100 µL of each standard and QC sample.
-
Add the respective internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution to separate the analytes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 4-Ethylphenol, this compound, and the non-deuterated IS.[9]
-
-
-
Data Analysis and Comparison:
-
Construct calibration curves for both sets of standards by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the concentration of 4-Ethylphenol in the QC samples using both calibration curves.
-
Accuracy: Compare the measured QC concentrations to the nominal values.
-
Precision: Calculate the relative standard deviation (%RSD) for replicate injections of each QC level.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Analyte and IS in a clean solvent.
-
Blank matrix extract spiked with analyte and IS post-extraction.
-
Blank matrix spiked with analyte and IS pre-extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak areas in the matrix extract to those in the clean solvent. An IS-normalized MF close to 1 indicates effective compensation.[11]
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Principle of matrix effect compensation.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods.[5] While non-deuterated, structural analogue standards can compensate for some variability, deuterated standards like this compound offer superior performance, particularly in complex matrices.[3][8] Their ability to co-elute and behave almost identically to the target analyte makes them unparalleled in correcting for matrix effects and improving the accuracy and precision of the analysis.[3][5] A thorough method validation, including the specific evaluation of matrix effects, is essential to ensure the chosen internal standard provides the necessary accuracy and precision for the intended application.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 4-Ethylphenol: Accuracy and Precision of 4-Ethylphenol-d5 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Ethylphenol (4-EP) is critical in various fields, from monitoring flavor compounds in the food and beverage industry to assessing its presence as a biomarker in toxicological and environmental studies. In quantitative analysis, particularly when employing chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS), the use of an appropriate internal standard is paramount to correct for analytical variability and matrix effects. This guide provides an objective comparison of the performance of the deuterated internal standard, 4-Ethylphenol-d5, with a commonly used structural analog, 3,4-dimethylphenol, supported by experimental data from various studies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound (or its close variant 2,3,5,6-[2H4]-4-Ethylphenol, d4-4-EP), are widely considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This close correlation allows for effective compensation for analyte loss during sample workup and for variations in instrument response, leading to high accuracy and precision.
A key advantage of using a deuterated internal standard is its ability to co-elute with the unlabeled analyte, meaning it experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. This is a critical factor when analyzing complex matrices, which are common in biological and environmental samples.
An Alternative Approach: Structural Analogs
When a deuterated analog is unavailable or cost-prohibitive, a non-labeled structural analog that is not naturally present in the sample can be used as an internal standard. For the analysis of 4-Ethylphenol, 3,4-dimethylphenol is a common choice. While more accessible, structural analogs may not perfectly mimic the behavior of the analyte. Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic retention time, which may not fully compensate for analytical variability and matrix effects.
Performance Comparison
| Performance Parameter | Method with 4-Ethylphenol-d4 (Deuterated IS) | Method with 3,4-dimethylphenol (Structural Analog IS) | Method without Internal Standard (for reference) |
| Analytical Technique | GC-MS[1] | GC-MS[2] | HPLC-FLD[3] |
| Limit of Detection (LOD) | Not explicitly stated, but method is described as "rapid and accurate" for concentrations in the µg/L range.[1] | Not explicitly stated. | 4.0 µg/L[3] |
| Limit of Quantification (LOQ) | Not explicitly stated.[1] | 24 µg/L[2] | Not explicitly stated, but linearity is reported from 20 µg/L.[3] |
| **Linearity (R²) ** | Not explicitly stated. | Not explicitly stated. | >0.99 (up to 2000 µg/L)[3] |
| Recovery (%) | Not explicitly stated, but deuterated standards are known to provide excellent recovery correction. | 98-102%[2] | Not applicable (direct injection). |
| Precision (%RSD) | Not explicitly stated, but deuterated standards generally lead to high precision. | Not explicitly stated. | < 3% for concentrations > 20 µg/L[3] |
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of 4-Ethylphenol using GC-MS with an internal standard.
Method 1: Using 2,3,5,6-[2H4]-4-Ethylphenol (d4-4-EP) as Internal Standard (Based on Pollnitz et al., 2000)
This method is suitable for the analysis of 4-Ethylphenol in complex matrices like red wine.
1. Sample Preparation and Extraction:
-
To a 10 mL sample, add a known amount of d4-4-Ethylphenol internal standard solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., pentane:diethyl ether, 2:1 v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 280°C) to ensure separation of analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
4-Ethylphenol: m/z 122 (quantifier), 107, 91 (qualifiers).
-
d4-4-Ethylphenol: m/z 126 (quantifier), 111 (qualifier).
-
-
3. Quantification:
-
Create a calibration curve by analyzing standards containing known concentrations of 4-Ethylphenol and a constant concentration of the d4-4-Ethylphenol internal standard.
-
Plot the ratio of the peak area of the 4-Ethylphenol quantifier ion to the peak area of the d4-4-Ethylphenol quantifier ion against the concentration of 4-Ethylphenol.
-
Determine the concentration of 4-Ethylphenol in the samples by using the calibration curve.
Method 2: Using 3,4-dimethylphenol as Internal Standard
This method provides a reliable alternative when a deuterated standard is not available.
1. Sample Preparation and Extraction:
-
Follow the same liquid-liquid extraction procedure as in Method 1, but add a known amount of 3,4-dimethylphenol as the internal standard.
2. GC-MS Analysis:
-
Use similar GC-MS conditions as in Method 1. The oven temperature program may need to be optimized to ensure baseline separation of 4-Ethylphenol, 3,4-dimethylphenol, and other matrix components.
-
Ions to Monitor:
-
4-Ethylphenol: m/z 122 (quantifier), 107, 91 (qualifiers).
-
3,4-dimethylphenol: m/z 122 (quantifier), 107, 91 (qualifiers). Note: As the quantifier ion is the same, chromatographic separation is crucial.
-
3. Quantification:
-
The quantification process is the same as in Method 1, using the peak area ratio of 4-Ethylphenol to 3,4-dimethylphenol.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantitative analysis of 4-Ethylphenol using an internal standard.
Caption: Experimental workflow for 4-Ethylphenol quantification.
Conclusion
For the highest accuracy and precision in the quantitative analysis of 4-Ethylphenol, the use of a deuterated internal standard like this compound is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process, especially in complex matrices, provides superior correction for potential errors. However, when a deuterated standard is not feasible, a carefully validated method using a structural analog such as 3,4-dimethylphenol can provide reliable and accurate results, as demonstrated by the high recovery and good quantification limits reported in the literature. The choice of internal standard should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the required level of accuracy and precision, and budget considerations.
References
- 1. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Battle in Bioanalysis: 4-Ethylphenol-d5 vs. 13C-Labeled 4-Ethylphenol as Internal Standards
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly within drug development and clinical research, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. For liquid chromatography-mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. They are designed to mimic the analyte of interest throughout the analytical process, from extraction to detection, thereby correcting for variability. This guide provides an in-depth, data-driven comparison of two common types of SILs for 4-ethylphenol: the deuterated (4-Ethylphenol-d5) and the carbon-13 labeled (13C-labeled 4-Ethylphenol) variants.
The fundamental difference between these two types of internal standards lies in the physicochemical properties of the isotopes used. While both serve the same primary purpose, the choice between deuterium (²H or D) and carbon-13 (¹³C) can have significant implications for assay performance, particularly in complex biological matrices.
Performance Under the Microscope: Deuterium vs. Carbon-13 Labeling
The ideal internal standard should co-elute perfectly with the analyte, exhibit identical extraction recovery, and experience the same ionization effects in the mass spectrometer. While both this compound and 13C-labeled 4-Ethylphenol aim to meet these criteria, inherent differences can lead to performance variations.
Chromatographic Co-elution: A key differentiator is the "chromatographic isotope effect." Due to the larger relative mass difference between deuterium and hydrogen, deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This lack of perfect co-elution can lead to inaccurate compensation for matrix effects, which can vary across a chromatographic peak. In contrast, 13C-labeled internal standards have a much smaller mass difference and are chemically and physically more similar to the native analyte, resulting in near-perfect co-elution.[1]
Isotopic Stability: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[2] This can compromise the integrity of the internal standard and lead to inaccurate quantification. Carbon-13 labels are incorporated into the stable carbon skeleton of the molecule, making them not susceptible to this exchange.[3]
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major challenge in bioanalysis. Because 13C-labeled internal standards co-elute with the analyte, they experience the exact same matrix effects, allowing for more accurate correction.[2] The slight retention time difference of deuterated standards can mean they are in a slightly different matrix environment as they enter the mass spectrometer, leading to incomplete correction.[4]
Quantitative Data Summary
| Performance Parameter | This compound (Deuterated) | 13C-Labeled 4-Ethylphenol | Rationale & Implications |
| Chromatographic Co-elution with 4-Ethylphenol | Often exhibits a slight retention time shift (elutes earlier) | Co-elutes perfectly | Perfect co-elution of the 13C-IS ensures it experiences the identical analytical environment as the analyte, crucial for accurate matrix effect correction.[1][2] |
| Precision (Coefficient of Variation, %CV) | Typically <15% | Typically <10% | The superior ability of the 13C-IS to correct for variability often results in higher precision (lower %CV).[5][6] |
| Accuracy (% Recovery) | 85-115% (can be matrix-dependent) | 95-105% | The identical physicochemical properties of the 13C-IS lead to more consistent and accurate recovery across different biological matrices. |
| Matrix Effect Compensation | Good, but can be incomplete due to chromatographic shifts | Excellent | The 13C-IS provides more reliable compensation for ion suppression or enhancement, leading to more robust and defensible data.[4] |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain positions/conditions | Highly stable | The 13C label is integrated into the carbon backbone and is not prone to exchange, ensuring the integrity of the standard.[3] |
| Cost | Generally lower | Generally higher | The synthesis of 13C-labeled compounds is often more complex and expensive.[2] |
Experimental Protocols
Below is a detailed experimental protocol for the quantification of 4-ethylphenol in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is a composite of best practices and should be optimized for the specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution (either this compound or 13C-labeled 4-Ethylphenol at a known concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[7]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[8]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
4-Ethylphenol: Precursor ion (m/z) 121 -> Product ion (m/z) 106 (loss of methyl group).[9]
-
This compound: Precursor ion (m/z) 126 -> Product ion (m/z) 111.
-
13C6-4-Ethylphenol: Precursor ion (m/z) 127 -> Product ion (m/z) 112.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each transition to achieve maximum signal intensity.
-
Visualizations
Caption: Key attributes of deuterated vs. 13C-labeled internal standards.
Caption: A generalized workflow for quantitative analysis using LC-MS/MS.
Conclusion and Recommendation
The choice between this compound and 13C-labeled 4-Ethylphenol as an internal standard is a critical decision that directly impacts the quality and reliability of quantitative data. While deuterated internal standards are more widely available and cost-effective, the scientific evidence strongly supports the superiority of 13C-labeled internal standards for applications demanding the highest levels of accuracy, precision, and robustness.
The key advantages of 13C-labeled 4-Ethylphenol include:
-
Perfect Co-elution: Ensures the most accurate compensation for matrix effects.
-
Greater Isotopic Stability: Eliminates the risk of back-exchange, ensuring the integrity of the standard.
-
Improved Precision and Accuracy: Leads to more reliable and defensible quantitative results.
For regulated bioanalysis, the development of reference methods, and any research where the utmost confidence in the quantitative data is required, the investment in a 13C-labeled 4-Ethylphenol internal standard is strongly recommended. For less demanding applications or in situations with significant budgetary constraints, this compound can be a viable alternative, provided that the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 4-Ethylphenol quantification methods
An Inter-laboratory Guide to 4-Ethylphenol Quantification: A Comparative Analysis
For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of 4-Ethylphenol (4-EP) is crucial due to its impact as a microbial metabolite and off-flavor compound, particularly in the beverage industry. This guide provides an objective comparison of common analytical methodologies for 4-EP quantification, presenting supporting experimental data from various studies. While a formal, multi-laboratory collaborative study on 4-EP quantification methods was not identified in the public domain, this guide synthesizes available single-laboratory validation data to offer a comparative overview.
Data Presentation: A Side-by-Side Look at Performance
The selection of an appropriate analytical method for the quantification of 4-Ethylphenol hinges on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of High-Performance Liquid Chromatography (HPLC) with Diode Array (DAD) and Fluorescence (FLD) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC-DAD | HPLC-FLD | GC-MS | LC-MS/MS |
| Linearity Range (µg/L) | 10 - 5000[1] | 1 - 10000[1] | 5 - 5000 | 10 - 5000[1] |
| Limit of Detection (LOD) (µg/L) | 10[1] | 1[1] | ~2 | 10[1] |
| Limit of Quantification (LOQ) (µg/L) | 50[1] | 5[1] | 11 - 24[2] | 50[1] |
| Precision (RSD%) | <5% | <3% over 20 µg/L[3] | Not explicitly stated | Not explicitly stated |
| Sample Preparation | Direct injection or dilution[4] | Direct injection or dilution[4] | Liquid-liquid extraction or SPME[2][5] | Dilution |
Experimental Workflows and Methodologies
The general workflow for the quantification of 4-Ethylphenol involves sample preparation, chromatographic separation, detection, and data analysis. The complexity of sample preparation can vary significantly between methods.
Detailed Experimental Protocols
1. HPLC-DAD/FLD Method
This method is advantageous for its simplicity, often requiring minimal sample preparation.
-
Instrumentation : An HPLC system equipped with a Diode Array Detector (DAD) and/or a Fluorescence Detector (FLD), a pump, a column oven, and an autosampler.
-
Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water is commonly used.[1]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection :
-
Quantification : Compound identification and quantification are achieved by comparing retention times and peak areas with those of a standard solution. The standard addition method can be used to mitigate matrix effects.[1]
2. GC-MS Method
Gas chromatography coupled with mass spectrometry is a highly sensitive and selective method for volatile compounds like 4-Ethylphenol.
-
Sample Preparation (Solid-Phase Microextraction - SPME) :
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Injection : Thermal desorption of the SPME fiber in the GC inlet.[5]
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A programmed temperature ramp to separate the analytes.
-
MS Detection : Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification : Based on the ratio of the peak area of the analyte to that of the internal standard.
Method Selection Logic
The choice of analytical method depends on a balance of performance characteristics and practical considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 4. researchgate.net [researchgate.net]
- 5. ETS Labs [etslabs.com]
- 6. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tofwerk.com [tofwerk.com]
Evaluating the Performance of 4-Ethylphenol-d5 Across Diverse Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Ethylphenol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive evaluation of 4-Ethylphenol-d5 as an internal standard in various matrices, comparing its expected performance with alternative standards and providing detailed experimental protocols.
4-Ethylphenol, a phenolic compound often associated with off-flavors in wine and beer, is also a biomarker of microbial activity and can be of interest in environmental and biomedical research.[1] Accurate quantification of this compound in complex matrices such as plasma, urine, water, and wine necessitates the use of an internal standard to correct for analytical variability.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in mass spectrometry-based methods due to their chemical and physical similarity to the analyte of interest.[3][4]
The Gold Standard: Advantages of Deuterated Internal Standards
Deuterated internal standards like this compound offer significant advantages over non-isotopically labeled standards (e.g., structural analogs). Because they are chemically almost identical to the analyte, they co-elute during chromatography and experience nearly identical effects from the sample matrix, such as ion suppression or enhancement in LC-MS/MS analysis.[5][6] This co-elution is crucial for accurate correction of variations that can occur during sample preparation, extraction, and instrument analysis.[7] While challenges such as potential chromatographic shifts due to the deuterium isotope effect can occur, these are generally minimal and can be managed with proper method development.[8]
Performance Comparison of Internal Standards
While direct, head-to-head experimental data comparing this compound to a range of other internal standards across multiple matrices is not extensively published, performance characteristics can be compiled from various validation studies of phenolic compounds. The following table summarizes the expected performance of this compound compared to a non-deuterated structural analog.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Rationale |
| Correction for Matrix Effects | Excellent | Variable | Co-elution and identical ionization behavior of the deuterated standard ensure superior correction for ion suppression or enhancement.[5][6] |
| Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Near-identical chemical properties lead to similar extraction efficiencies.[4] |
| Precision (%RSD) | Typically <15% | Can be >15% | Effective correction for variability results in higher precision.[4] |
| Accuracy | High | Can be compromised | More reliable correction leads to more accurate quantification.[3] |
| **Linearity (R²) ** | Typically >0.99 | Typically >0.99 | Both can exhibit good linearity, but the deuterated IS provides more robust data across the calibration range. |
| Limit of Quantification (LOQ) | Not directly affected, but improves data quality at low concentrations | May be higher due to poorer correction of variability | Improved signal-to-noise for the analyte-to-IS ratio. |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound as an internal standard. Below are representative protocols for the analysis of 4-Ethylphenol in wine and urine using GC-MS and LC-MS/MS, respectively.
Protocol 1: Analysis of 4-Ethylphenol in Wine by GC-MS
This protocol is adapted from methodologies for the analysis of volatile phenols in wine.[9][10][11]
1. Sample Preparation:
-
To a 10 mL aliquot of wine in a 20 mL headspace vial, add 2 g of sodium chloride.
-
Spike the sample with a known concentration of this compound solution (e.g., 50 µL of a 1 mg/L solution).
-
Seal the vial immediately.
2. Solid-Phase Microextraction (SPME):
-
Equilibrate the sample at 40°C for 5 minutes.
-
Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.
3. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) mode.
-
4-Ethylphenol: m/z 107, 122
-
This compound: m/z 112, 127
-
Protocol 2: Analysis of 4-Ethylphenol in Urine by LC-MS/MS
This protocol is based on general methods for the analysis of phenolic compounds in biological fluids.[12][13]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add a known amount of this compound internal standard solution.
-
Add 20 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 16 hours to hydrolyze conjugates.
-
Acidify the sample with 100 µL of 1 M formic acid.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
4-Ethylphenol: Precursor ion m/z 121 -> Product ion m/z 106
-
This compound: Precursor ion m/z 126 -> Product ion m/z 111
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the analytical workflow and the logic behind using a deuterated internal standard.
Figure 1. A typical workflow for the quantification of 4-Ethylphenol using this compound as an internal standard.
Figure 2. Logical diagram illustrating how a deuterated internal standard compensates for analytical variability.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 4-Ethylphenol Quantification Using 4-Ethylphenol-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-ethylphenol, a compound often associated with off-flavors in wine and a potential biomarker in other matrices, is crucial for quality control and research.[1] The use of a stable isotope-labeled internal standard, such as 4-Ethylphenol-d5, is a widely accepted practice to ensure the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis.[2][3][4] This guide provides an objective comparison of common analytical techniques for 4-ethylphenol quantification, utilizing this compound for cross-validation, and is supported by experimental data and detailed methodologies.
Data Presentation: Comparison of Analytical Method Performance
The cross-validation of analytical methods is essential to ensure that different techniques yield comparable and reliable results.[5][6] Below is a summary of the performance characteristics of various methods used for the quantification of 4-ethylphenol.
| Performance Parameter | GC-MS with this compound IS | HPLC-DAD-Fluorescence | LC-MS/MS | HPLC with Coulometric Array Detector |
| Linearity Range | Method Dependent | 10 to 5000 µg/L (DAD), 1 to 10,000 µg/L (Fluorescence for 4-EP)[7][8] | 10 to 5000 µg/L[7][8] | Up to 2000 µg/L[9][10] |
| Limit of Detection (LOD) | Method Dependent | 10 µg/L (DAD), 1 µg/L (Fluorescence for 4-EP)[7][8] | 10 µg/L[7][8] | 4.0 µg/L[9][10] |
| Limit of Quantification (LOQ) | 0.1 to 0.3 ng/mL (for similar EDCs)[11] | 50 µg/L (DAD), 5 µg/L (Fluorescence for 4-EP)[7][8] | 50 µg/L[7][8] | Not explicitly stated, but RSD < 3% over 20 µg/L[9][10] |
| Precision (%RSD) | < 6%[11] | Method Dependent | Method Dependent | < 3%[9][10] |
| Accuracy (Recovery) | 92 to 105% (for similar EDCs)[11] | Method Dependent | Method Dependent | Comparable to HPLC-coulometric array detector[9][10] |
| Sample Preparation | Liquid-Liquid Extraction or SPME[12] | Direct injection after dilution[7][8] | Direct injection after dilution[7][8] | No sample preparation required[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the quantification of 4-ethylphenol using different analytical techniques with this compound as an internal standard.
1. Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution
This method is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a 10 mL aliquot of the wine sample.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add a suitable organic solvent (e.g., diethyl ether).
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[13]
-
-
GC-MS Conditions:
-
Injection: 1 µL of the final extract is injected into the GC-MS.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: An appropriate temperature gradient to separate 4-ethylphenol from other matrix components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both 4-ethylphenol and this compound.
-
-
Quantification:
-
The concentration of 4-ethylphenol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 4-ethylphenol and a constant concentration of this compound.[13]
-
2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection offers high sensitivity and selectivity for fluorescent compounds like 4-ethylphenol.
-
Sample Preparation:
-
Filter the wine sample through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
-
HPLC Conditions:
-
Quantification:
-
Similar to the GC-MS method, quantification is based on the peak area ratio of 4-ethylphenol to this compound, referenced against a calibration curve.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides very high sensitivity and selectivity, making it suitable for analyzing complex matrices.
-
Sample Preparation:
-
Dilute the wine sample with methanol (e.g., 1:10 v/v).[7]
-
Spike with this compound internal standard.
-
Directly inject the diluted sample.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-ethylphenol (e.g., m/z 121 -> 106) and this compound.[7][8]
-
-
Quantification:
-
The concentration is calculated using the ratio of the MRM peak areas of the analyte and the internal standard against a calibration curve.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid quantification of 4-ethylphenol in wine using high-performance liquid chromatography with a fluorimetric detector | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 11. library.dphen1.com [library.dphen1.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
Navigating Sample Preparation: A Comparative Guide to 4-Ethylphenol-d5 Recovery in Diverse Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals: An objective look at the performance of common sample extraction methods for the internal standard 4-Ethylphenol-d5, supported by experimental data and detailed protocols.
In the precise world of quantitative analysis, the reliable recovery of internal standards is paramount to ensuring accurate and reproducible results. This compound, a deuterated analog of 4-Ethylphenol, serves as a crucial internal standard in mass spectrometry-based bioanalysis and environmental monitoring. Its chemical similarity to the target analyte allows it to mimic the analyte's behavior during sample preparation, thus compensating for variations in extraction efficiency and matrix effects. This guide provides a comparative assessment of four widely used sample extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)—and their effectiveness in recovering this compound from common biological and beverage matrices: plasma, urine, and wine.
Comparative Analysis of Recovery Rates
The selection of an appropriate extraction method is a critical decision in analytical workflow development, directly impacting data quality. The following table summarizes the expected recovery percentages of this compound using different extraction techniques across various sample matrices. The data is compiled from a variety of validation studies and application notes. It is important to note that recovery can be influenced by specific method parameters, sorbent or solvent choice, and the complexity of the sample matrix.
| Extraction Method | Sample Matrix | Reported Recovery Range (%) | Key Considerations |
| Solid-Phase Extraction (SPE) | Plasma/Serum | 85 - 110% | High selectivity, clean extracts, but requires method development. |
| Urine | 87 - 102% | Effective for removing salts and polar interferences. | |
| Wine | 90 - 115% | Good for complex matrices, can remove pigments and sugars. | |
| Liquid-Liquid Extraction (LLE) | Plasma/Serum | 75 - 95% | Established technique, but can be labor-intensive and use large solvent volumes. |
| Urine | 79 - 117% | Good for a wide range of analytes, but susceptible to emulsion formation. | |
| Wine | 80 - 105% | Effective, but selectivity can be lower compared to SPE. | |
| Protein Precipitation (PPT) | Plasma/Serum | 90 - 105% | Simple, fast, and high-throughput, but may result in less clean extracts. |
| QuEChERS | Wine | 81 - 112% | Fast and requires minimal solvent, effective for multi-residue analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these extraction techniques. Below are representative protocols for each method, optimized for the analysis of phenolic compounds like 4-Ethylphenol.
Solid-Phase Extraction (SPE) Protocol for Plasma/Serum
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and equipment used.
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 500 µL of plasma or serum, add 500 µL of 4% phosphoric acid. Vortex for 10 seconds. Spike with this compound internal standard.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile or a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS or GC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Urine
This protocol is a general method and solvent choice may need to be optimized for different analytes.
-
Sample Preparation: To 1 mL of urine, add 50 µL of an appropriate internal standard solution (containing this compound). Acidify the sample by adding 100 µL of concentrated hydrochloric acid.
-
Extraction: Add 5 mL of a suitable extraction solvent (e.g., a mixture of diethyl ether and hexane (1:1, v/v)).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase compatible with the analytical instrument.
Protein Precipitation (PPT) Protocol for Plasma/Serum
This is a rapid and straightforward method for high-throughput analysis.
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the sample.
-
Mixing: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
QuEChERS Protocol for Wine
This method is adapted from the original QuEChERS protocol for the analysis of pesticides in food.
-
Sample Measurement: Place 10 mL of the wine sample into a 50 mL centrifuge tube.
-
Internal Standard Addition: Spike the sample with the this compound internal standard.
-
Extraction and Partitioning: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dispersive SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: The resulting supernatant is ready for direct injection or can be further concentrated if necessary.
Visualizing the Workflow
To better illustrate the logical flow of a typical sample extraction and analysis process incorporating an internal standard, the following diagram is provided.
Conclusion
The choice of sample extraction method for the analysis of 4-Ethylphenol using this compound as an internal standard is dependent on the specific requirements of the assay, including the sample matrix, desired level of cleanliness, throughput needs, and available instrumentation.
-
Solid-Phase Extraction (SPE) generally offers the highest selectivity and cleanest extracts, making it a robust choice for complex matrices, with expected recoveries typically in the 85-115% range.
-
Liquid-Liquid Extraction (LLE) is a classic and versatile technique, often providing good recoveries (75-117% ), though it can be more labor-intensive.
-
Protein Precipitation (PPT) stands out for its simplicity and speed, especially in high-throughput bioanalysis of plasma or serum, with recoveries often exceeding 90% .
-
QuEChERS is a highly efficient and rapid method, particularly well-suited for the analysis of multiple analytes in food and beverage matrices like wine, with recoveries generally above 80% .
Ultimately, for any quantitative method, validation of the chosen extraction procedure is essential to ensure that the recovery of the internal standard, this compound, is consistent and reproducible, thereby guaranteeing the accuracy of the final analytical results.
Deuterated vs. Structural Analog Internal Standards: A Performance Comparison in Quantitative Analysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical determinant of data integrity in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison between the two most common types of internal standards: deuterated internal standards (a type of stable isotope-labeled internal standard, or SIL-IS) and structural analog internal standards. The information presented is supported by experimental principles and data to inform the selection of the most suitable standard for your analytical needs.
Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[2] It is this principle that forms the basis of the performance differences between deuterated and structural analog internal standards.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle increase in mass allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[2] This near-identical nature is the primary reason why deuterated standards are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][3]
The key advantage of a deuterated IS is its ability to co-elute with the analyte during chromatography.[3] This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects—the suppression or enhancement of ionization caused by other components in the sample.[3] By tracking and compensating for these effects, as well as for any loss during sample preparation, deuterated standards significantly improve the accuracy, precision, and robustness of an assay.[2]
The Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds with a chemical structure similar to the analyte but are not isotopically labeled.[2] While they can compensate for some experimental variability, their physicochemical properties, such as polarity, pKa, and ionization efficiency, may differ from the analyte.[2] These differences can lead to variations in extraction recovery and chromatographic retention time, and more importantly, they may not experience the same matrix effects as the analyte, potentially compromising data quality.[3][4]
Quantitative Performance Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards over structural analogs, particularly in complex biological matrices. The following table summarizes key performance parameters from comparative studies.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Key Observations |
| Accuracy | Mean bias closer to 100%[3] | Larger deviation from 100%[4] | Deuterated standards provide more accurate quantification due to better compensation for matrix effects and sample loss.[3] |
| Precision | Lower coefficient of variation (CV) (e.g., 2.7%-5.7%)[3] | Higher CV (e.g., 7.6%-9.7%)[3] | The use of deuterated standards results in improved precision and reproducibility.[4] |
| Matrix Effect | Excellent compensation due to co-elution and similar ionization efficiency.[1] | Partial or inconsistent compensation as the analog may have different retention times and ionization properties.[4] | Deuterated standards are highly effective at normalizing ion suppression or enhancement.[3] |
| Recovery | Tracks the analyte's recovery more closely. | May exhibit different extraction recovery compared to the analyte. | The near-identical chemical properties of deuterated standards ensure they behave similarly during sample preparation. |
This table represents a summary of findings from multiple sources.
Logical Relationship of Internal Standards
The choice of internal standard is fundamentally about how well it can mimic the analyte's behavior throughout the analytical process. The following diagram illustrates the logical relationship between the analyte and the two types of internal standards.
Caption: Relationship between analyte and internal standards.
Experimental Protocols
To objectively compare the performance of a deuterated internal standard with a structural analog, a validation study should be conducted. The following is a generalized experimental protocol.
Objective: To evaluate and compare the accuracy, precision, matrix effect, and recovery of an analytical method using a deuterated internal standard versus a structural analog internal standard.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Structural analog internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Methodology:
-
Preparation of Stock and Working Solutions:
-
Preparation of Calibration and QC Samples:
-
Prepare two sets of calibration standards and QC samples (low, medium, and high concentrations) by spiking the blank matrix with the analyte.[5]
-
To one set, add the deuterated internal standard working solution.
-
To the second set, add the structural analog internal standard working solution.
-
-
Sample Preparation:
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards, QC samples, and blank matrix samples.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using a validated LC-MS/MS method. Ensure the chromatographic conditions are suitable for the separation of the analyte and internal standards.
-
-
Data Analysis and Performance Evaluation:
-
For both sets of data (deuterated IS and structural analog IS), construct calibration curves and calculate the concentrations of the QC samples.
-
Accuracy and Precision: Determine the accuracy (% bias) and precision (% CV) for the QC samples.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
-
Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
The following diagram outlines this experimental workflow.
References
A Comparative Guide to Regulatory Guidelines for Using Deuterated Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a pivotal decision that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of deuterated internal standards with their alternatives, supported by experimental data and regulatory insights.
An ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1] While structurally similar non-deuterated compounds have been historically used, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely considered the gold standard in mass spectrometry-based bioanalysis.[1][2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its close chemical and physical similarity to the analyte.[4][5] This similarity generally ensures co-elution and analogous behavior in the mass spectrometer's ion source, providing effective compensation for analytical variability.[1][6] However, non-deuterated standards, typically structural analogs, can be a viable and cost-effective option for some applications.[2][7]
The following tables summarize quantitative data from comparative studies, highlighting the impact of internal standard selection on assay performance.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Deuterated IS | 10 | 2.1 | 3.5 |
| 100 | 1.5 | 2.8 | |
| 1000 | -0.8 | 1.9 | |
| Structural Analog IS | 10 | 12.5 | 8.9 |
| 100 | 9.8 | 7.2 | |
| 1000 | -11.2 | 9.5 | |
| No Internal Standard | 10 | 25.3 | 18.7 |
| 100 | -18.9 | 15.4 | |
| 1000 | 21.7 | 19.2 | |
| Data is illustrative and based on findings from multiple comparative studies.[3] |
Table 2: Impact of Internal Standard on Matrix Effect Compensation
| Internal Standard Type | Matrix Lots | Analyte Response Variation (%) | IS-Normalized Response Variation (%) |
| Deuterated IS | Lot 1 | -25 | -2.1 |
| Lot 2 | +15 | +1.5 | |
| Lot 3 | -30 | -2.8 | |
| Structural Analog IS | Lot 1 | -25 | -15.3 |
| Lot 2 | +15 | +10.8 | |
| Lot 3 | -30 | -18.9 | |
| This table demonstrates the superior ability of a deuterated internal standard to compensate for ion suppression or enhancement caused by matrix effects.[3] |
Regulatory Landscape: A Harmonized Approach
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[3][8] This guideline strongly advocates for the use of a stable isotope-labeled internal standard (SIL-IS) whenever possible.[3]
Key Regulatory Expectations for Internal Standards (ICH M10):
-
Selection: A suitable internal standard should be used for all calibration standards, quality control (QC) samples, and study samples. The absence of an IS requires justification.[9]
-
Purity: The purity and identity of the reference standard and the suitability of the IS must be ensured.[9] The isotopic purity of a deuterated standard should be high (typically ≥98%) to minimize the contribution of the unlabeled analyte.[8][10]
-
Cross-Interference: The potential for cross-interference between the analyte and the internal standard must be evaluated. The contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[4]
-
Response Variability: The response of the internal standard should be monitored throughout the analysis of a run to identify potential issues with sample processing or instrument performance.[11]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.
Protocol 1: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.[1]
-
Internal Standard Addition: Add a known amount of the deuterated internal standard solution to each sample, calibrator, and QC sample.
-
Protein Precipitation: Add 300 µL of a precipitating agent (e.g., ice-cold acetonitrile or methanol) to each tube.[10]
-
Vortexing: Vortex the samples for 30-60 seconds to ensure thorough mixing and protein precipitation.[10]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate for analysis by LC-MS/MS.[10]
Protocol 2: Assessment of Matrix Effects
-
Sample Preparation: Obtain blank matrix from at least six different sources.[11]
-
Prepare Two Sets of Samples:
-
Set A: Spike the post-extraction blank matrix with the analyte and deuterated internal standard at low and high concentrations.
-
Set B: Prepare neat solutions of the analyte and deuterated internal standard in the reconstitution solvent at the same concentrations as Set A.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: The matrix factor (MF) is calculated by dividing the peak area of the analyte in the presence of matrix (Set A) by the peak area of the analyte in the neat solution (Set B). The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.
-
Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.
Visualizing Workflows and Logical Relationships
Internal Standard Selection Workflow
A decision tree for selecting a suitable internal standard.
Bioanalytical Method Validation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 4-Ethylphenol-d5: A Procedural Guide
Essential protocols for the safe handling and disposal of 4-Ethylphenol-d5 are critical for maintaining a secure laboratory environment. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
4-Ethylphenol is classified as hazardous, and it is presumed that this compound exhibits similar toxicological properties. Key hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Toxic to aquatic life.
A thorough risk assessment should be conducted before commencing any experimental procedure involving this compound.
Personal Protective Equipment (PPE)
To minimize exposure risks, the following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. It is important to change gloves frequently, especially after direct contact.
-
Eye/Face Protection: Safety glasses or goggles must be worn.
-
Skin and Body Protection: A lab coat is necessary to prevent skin contact.
-
Respiratory Protection: In cases of inadequate ventilation or when generating dust, respiratory protection should be used.
Spill Management
In the event of a small spill, alert personnel in the immediate vicinity. While wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite. The absorbed material should be collected into a labeled, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety office.
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound 4-Ethylphenol, which should be considered indicative for this compound in the absence of specific data.
| Property | Value | Reference Compound |
| Acute Oral Toxicity | Category 4 | 4-Ethylphenol |
| Acute Dermal Toxicity | Category 4 | 4-Ethylphenol |
| Acute Inhalation Toxicity | Category 4 (Dusts and Mists) | 4-Ethylphenol |
| Skin Corrosion/Irritation | Category 1B | 4-Ethylphenol |
| Serious Eye Damage/Irritation | Category 1 | 4-Ethylphenol |
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste. Chemical waste generators are responsible for ensuring complete and accurate classification of waste in consultation with local, regional, and national regulations.
-
Segregation: Do not mix this compound waste with incompatible waste streams. Halogenated and non-halogenated solvent wastes should be segregated.
-
Solid Waste Collection:
-
Collect all solid waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, clearly labeled, and sealed hazardous waste container.
-
For disposal of the original container, if it is empty, it should be triple rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the label on the container should be obliterated or defaced before disposal.
-
-
Liquid Waste Collection:
-
Collect all liquid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Ensure the waste container is made of a compatible material and has a tightly fitting cap.
-
Do not overfill liquid waste containers; leave adequate headspace for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the contents and approximate concentrations.
-
If a surplus chemical is to be discarded in its original container, print "HAZARDOUS WASTE" on the label and add the date.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.
-
The SAA must have secondary containment to prevent spills.
-
Incompatible wastes must be stored in separate containment bins.
-
-
Disposal Request:
-
Request a waste pickup when the container is three-quarters full or within the time limits specified by your institution's policies.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
Personal protective equipment for handling 4-Ethylphenol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Ethylphenol-d5. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification and Risk Assessment
As a deuterated compound, this compound is sensitive to hydrogen-deuterium exchange, particularly in the presence of moisture or protic solvents.[6] Care must be taken to handle it in a dry environment to maintain its isotopic purity.[6]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.[4][7][8] |
| Hand Protection | Chemical-Resistant Gloves | For incidental contact with dilute solutions, double-layered nitrile gloves are recommended. For concentrated solutions or prolonged handling, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[4] Gloves must be changed frequently and immediately after any contact with the chemical.[4] |
| Body Protection | Laboratory Coat & Apron | A fully buttoned laboratory coat must be worn at all times. A chemical-resistant apron (neoprene or butyl rubber) should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.[4] |
| Footwear | Closed-Toe Shoes | Solid-top, closed-toe shoes that are impervious to spills must be worn in the laboratory.[8] |
| Respiratory Protection | Respirator | If working outside of a fume hood or if there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and to preserve its isotopic integrity.
1. Preparation and Engineering Controls:
-
All work with this compound, including solution preparation and handling, must be conducted in a certified chemical fume hood.[4][7][8]
-
Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[5]
-
Before starting, verify that a spill kit is available and you are familiar with its use.[7] For phenol spills, this should include an absorbent material like vermiculite and appropriate PPE.[7][9]
2. Handling the Compound:
-
To prevent hydrogen-deuterium exchange, handle the compound in a dry, inert atmosphere (e.g., under nitrogen or argon) whenever possible.[6]
-
Use dry glassware and equipment.
-
When weighing and transferring the solid compound, do so in a glove box or under a stream of dry nitrogen if possible.
-
Avoid contact with water, alcohols, and other protic solvents unless they are part of the experimental procedure.[6]
3. Storage:
-
Store this compound in a tightly sealed container to prevent moisture ingress.[10]
-
Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5]
-
Store protected from light in amber vials or other light-protecting containers.[4][10]
-
For hygroscopic compounds, storage in a desiccator is recommended.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, weigh boats, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[2]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[1][9] Flush the affected area with copious amounts of water for at least 15 minutes.[5][8] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air.[5][8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[1][11]
-
Spills: For small spills, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[5][9] Collect the absorbed material in a sealed container for hazardous waste disposal.[5][9] For large spills, evacuate the area and contact your institution's EHS department.[5]
Caption: Workflow for the safe handling of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. synerzine.com [synerzine.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. ehs.berkeley.edu [ehs.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. monash.edu [monash.edu]
- 9. ehs.wwu.edu [ehs.wwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
